molecular formula C7H11N B1352422 4-Ethynylpiperidine CAS No. 738577-08-7

4-Ethynylpiperidine

Cat. No.: B1352422
CAS No.: 738577-08-7
M. Wt: 109.17 g/mol
InChI Key: FWOORBMXLUBSEV-UHFFFAOYSA-N
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Description

4-Ethynylpiperidine is a valuable chemical intermediate in organic synthesis and pharmaceutical research. The piperidine scaffold is a privileged structure in medicinal chemistry, and the incorporation of an ethynyl group provides a versatile handle for further chemical modification through reactions such as click chemistry. Research indicates that piperidine derivatives are of significant interest in the development of new therapeutic agents. For instance, studies on related compounds have demonstrated that the piperidine ring is a key component in molecules with local anesthetic and antiarrhythmic activities . The ethynyl substituent on the piperidine ring can be used to create novel molecular architectures, facilitating the exploration of structure-activity relationships (SAR) during drug discovery campaigns . These derivatives can be designed to interact with biological targets such as ion channels . As a building block, this compound is primarily used in the synthesis of more complex, target-oriented molecules for biological evaluation and is not a finished product. This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-7-3-5-8-6-4-7/h1,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOORBMXLUBSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412959
Record name 4-ethynylpiperidine
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Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

738577-08-7
Record name 4-Ethynylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=738577-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethynylpiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Ethynylpiperidine: Synthesis, Application, and Core Technical Data

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Ethynylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold, present in a vast number of pharmaceuticals and bioactive molecules[1]. Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of a reactive "handle" onto this scaffold dramatically expands its utility, transforming it from a simple saturated heterocycle into a versatile building block for complex molecular architectures.

This compound is a prime example of such a functionalized scaffold. The terminal alkyne group serves as a versatile anchor for a multitude of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the efficient and modular assembly of complex molecules, a cornerstone of modern drug discovery and chemical biology.

This guide provides an in-depth technical overview of this compound, focusing on its various forms, synthesis, chemical properties, and applications. It is intended to serve as a practical resource for scientists leveraging this powerful building block in their research and development endeavors. A critical first step for any researcher is to identify the precise chemical entity required for their work, as this compound is commonly handled in three main forms, each with a unique Chemical Abstracts Service (CAS) number.

Section 1: Core Identification and Physicochemical Properties

The term "this compound" can refer to the free base, its hydrochloride salt, or, most commonly in synthesis, its N-Boc protected form. Each has distinct properties and handling requirements.

Compound Name Structure CAS Number Molecular Formula Molecular Weight ( g/mol ) Physical Form Key Properties
This compound (Free Base)738577-07-8[2]C₇H₁₁N109.17[2]Predicted LiquidBoiling Point: 143.8±29.0 °C (Predicted)[2]; Density: 0.91±0.1 g/cm³ (Predicted)[2]
This compound Hydrochloride 550378-30-8[3]C₇H₁₂ClN145.63[3]SolidStorage: Room Temperature[3]
tert-Butyl this compound-1-carboxylate (1-Boc-4-ethynylpiperidine)287192-97-6[4][5][6][7]C₁₂H₁₉NO₂209.28[4][6][7]Solid[5]Boiling Point: 269.6 °C at 760 mmHg[4]; Storage: 2-8°C or Refrigerator[4][8]

Section 2: Synthesis of the N-Boc-4-Ethynylpiperidine Building Block

The most versatile and widely used precursor for incorporating the this compound motif is the N-Boc protected derivative (CAS 287192-97-6). The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that renders the piperidine nitrogen unreactive during subsequent synthetic steps, such as the introduction of the ethynyl moiety, and can be cleanly removed under mild acidic conditions.

A common and reliable strategy for its synthesis begins with commercially available 1-Boc-4-piperidone. The transformation involves a two-step sequence: reaction with a suitable acetylide source followed by elimination. The Corey-Fuchs reaction or Seyferth-Gilbert homologation are standard methods for this type of conversion. Below is a representative protocol based on the Seyferth-Gilbert homologation.

Workflow for Synthesis of 1-Boc-4-Ethynylpiperidine

G cluster_0 Step 1: Reaction with Seyferth-Gilbert Reagent cluster_1 Step 2: Rearrangement & Workup start 1-Boc-4-piperidone reagent1 Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent) start->reagent1 1 base1 Potassium tert-butoxide (KOtBu) reagent1->base1 2 solvent1 Anhydrous THF, -78 °C to RT base1->solvent1 3 intermediate Vinylidene Intermediate (in situ) solvent1->intermediate 4 rearrangement Fritsch-Buttenberg-Wiechell Rearrangement intermediate->rearrangement Spontaneous workup Aqueous Workup & Purification rearrangement->workup product 1-Boc-4-ethynylpiperidine workup->product caption Synthetic workflow for 1-Boc-4-ethynylpiperidine.

Caption: Synthetic workflow for 1-Boc-4-ethynylpiperidine.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl this compound-1-carboxylate from 1-Boc-4-piperidone.

Materials:

  • 1-Boc-4-piperidone

  • Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of dimethyl (diazomethyl)phosphonate (1.2 equivalents) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium tert-butoxide (1.1 equivalents) in THF dropwise over 20 minutes. The causality here is critical: the strong base deprotonates the phosphonate to generate the highly reactive carbanion necessary for the subsequent reaction. Stir the resulting mixture at -78 °C for 30 minutes.

  • Addition of Ketone: Add a solution of 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours). The slow warming is crucial for the controlled rearrangement of the intermediate to form the desired alkyne.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, tert-butyl this compound-1-carboxylate, as a solid.

Section 3: Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in the reactivity of its terminal alkyne. This functional group is a gateway to a vast chemical space, enabling its use as a key building block in the synthesis of potential therapeutics. It is particularly valuable in fragment-based drug discovery (FBDD) and for creating libraries of compounds for high-throughput screening[9][10].

Key Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application is the CuAAC reaction, which allows for the covalent linking of the this compound scaffold to any molecule bearing an azide group. This reaction is highly efficient, regioselective (yielding only the 1,4-disubstituted triazole), and proceeds under mild conditions, making it ideal for late-stage functionalization in complex syntheses.

G alkyne This compound Derivative catalyst Cu(I) Catalyst (e.g., CuSO4 / Na-Ascorbate) alkyne->catalyst azide Azide-Functionalized Molecule (R-N3) azide->catalyst product 1,4-Disubstituted Triazole-Linked Piperidine Conjugate catalyst->product caption CuAAC 'Click' reaction with this compound.

Caption: CuAAC 'Click' reaction with this compound.

This strategy has been employed to synthesize compounds with a wide range of biological activities, including antitubercular agents and potential c-Myc inhibitors for cancer therapy[9][11]. For example, researchers might link the piperidine scaffold to a pharmacophore known to bind a specific biological target, using the triazole ring as a stable, non-hydrolyzable linker. Derivatives of ethynylpiperidine have also shown potential as immunomodulatory agents[12][13].

Section 4: Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. The safety profile can vary between the free base, the salt, and the protected form. The following is a summary based on available safety data sheets (SDS) for the common derivatives.

Hazard Category 1-Boc-4-ethynylpiperidine (CAS 287192-97-6) This compound Hydrochloride (CAS 550378-30-8)
GHS Pictograms GHS07 (Exclamation Mark)Data not consistently available, but handle with care.
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.May cause skin, eye, and respiratory irritation. Handle as a potentially hazardous substance.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Use in a well-ventilated area. Wear appropriate personal protective equipment.
Storage Store refrigerated (2-8 °C)[4][8]. Keep container tightly closed in a dry and well-ventilated place[8].Store at room temperature in a dry place[3].
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat. Use in a chemical fume hood[8][14].Safety goggles, chemical-resistant gloves, lab coat. Use in a chemical fume hood[15].

First Aid Measures:

  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician[15].

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician[15].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[15].

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[15].

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its robust synthesis and the versatile reactivity of the terminal alkyne make it an indispensable building block for constructing novel and complex molecules with significant potential in drug discovery and materials science. Understanding the distinct properties and handling requirements of its various forms—the free base, hydrochloride salt, and particularly the N-Boc protected intermediate—is fundamental to its effective and safe utilization in the laboratory. By leveraging the synthetic pathways and reaction modalities outlined in this guide, researchers can confidently incorporate this powerful scaffold into their discovery programs.

References

  • LookChem. Cas 287192-97-6, 1-Boc-4-ethynylpiperidine.[Link]

  • Synthonix. this compound-1-carboxylic acid tert-butyl ester - [E0461].[Link]

  • 001CHEMICAL. CAS No. 287192-97-6, tert-Butyl this compound-1-carboxylate.[Link]

  • Capot Chemical Co., Ltd. MSDS of this compound hydrochloride.[Link]

  • PubChem. tert-Butyl this compound-1-carboxylate | C12H19NO2 | CID 15550481.[Link]

  • DTIC. Piperidine Synthesis.[Link]

  • Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.[Link]

  • ResearchGate. Synthesis of 1-(2-ethoxypropyl)-4-(pent-1-yn-1-yl)piperidin-4-yl...[Link]

  • MDPI. Immunomodulatory Effects of a New Ethynylpiperidine Derivative...[Link]

  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor...[Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.[Link]

  • Google Patents.CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • PubMed - NIH. Discovery of dipiperidines as new antitubercular agents.[Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

Sources

An In-Depth Technical Guide to 4-Ethynylpiperidine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Ethynylpiperidine is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure synergistically combines the pharmacologically significant piperidine scaffold with the versatile reactivity of a terminal alkyne. This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound and its widely used N-Boc protected analogue. We delve into validated synthetic protocols, key chemical transformations, and standard analytical characterization techniques. Furthermore, this document explores its strategic application in drug discovery, highlighting its role in the construction of complex molecular architectures for targeted therapeutics. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The strategic placement of an ethynyl group at the 4-position transforms this common scaffold into a highly versatile and powerful tool for drug discovery professionals.

The terminal alkyne serves as a reactive "handle" for a variety of high-yield coupling reactions, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the efficient and modular assembly of complex molecules from simpler fragments.

In practical laboratory use, this compound is often handled in two primary forms:

  • This compound: The free base, which is reactive and can participate in reactions at both the nitrogen and the alkyne.

  • 1-Boc-4-ethynylpiperidine: The N-tert-butoxycarbonyl (Boc) protected form. The Boc group is an acid-labile protecting group that neutralizes the basicity of the piperidine nitrogen. This prevents unwanted side reactions (e.g., N-alkylation) and improves solubility in a wider range of organic solvents, making it the preferred intermediate for many multi-step syntheses.[2]

Core Physicochemical Properties

The physical properties of this compound and its N-Boc derivative differ significantly due to the presence of the bulky, nonpolar Boc group and the availability of the N-H proton for hydrogen bonding in the free base. These properties are critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyThis compound1-Boc-4-ethynylpiperidineSource(s)
Molecular Formula C₇H₁₁NC₁₂H₁₉NO₂[3][4]
Molecular Weight 109.17 g/mol 209.28 g/mol [3][4]
CAS Number 738577-08-7287192-97-6[3][4]
Appearance -Solid[5]
Boiling Point 143.8 ± 29.0 °C (Predicted)269.6 ± 29.0 °C at 760 mmHg[3][5]
Density 0.91 ± 0.1 g/cm³ (Predicted)1.026 g/cm³[3][5]
pKa 9.85 ± 0.10 (Predicted)-2.20 ± 0.40 (Predicted, alkyne)[3][5]
Refractive Index -1.491[5][6]
Flash Point -116.8 °C[5][6]
Solubility -Insoluble in water, soluble in organic solvents[7]

Discussion of Properties: The higher boiling point and density of the N-Boc derivative are direct consequences of its significantly larger molecular mass.[5] The predicted pKa of the free base (9.85) is typical for a secondary amine, indicating it will be protonated at physiological pH.[3] The Boc-protected version lacks this basic nitrogen, making it suitable for reactions that are sensitive to bases. The terminal alkyne proton is weakly acidic, but this acidity is crucial for its deprotonation and subsequent participation in coupling reactions.

Synthesis and Chemical Reactivity

The synthesis of 1-Boc-4-ethynylpiperidine is reliably achieved from commercially available starting materials. The reactivity of the molecule is dominated by the terminal alkyne, which provides a gateway to a vast chemical space.

Representative Synthetic Protocol: Ohira-Bestmann Reaction

A common and effective method for synthesizing 1-Boc-4-ethynylpiperidine is through the reaction of 1-Boc-piperidine-4-carboxaldehyde with the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[2] This one-pot reaction efficiently converts the aldehyde directly into the terminal alkyne.

Step-by-Step Protocol:

  • To a stirred solution of 1-Boc-piperidine-4-carboxaldehyde (1 eq) and potassium carbonate (2 eq) in methanol (approx. 0.1 M) at 0 °C, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1 eq) in methanol dropwise.[2]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to yield the pure 1-Boc-4-ethynylpiperidine.[2]

Causality: The use of potassium carbonate as the base is critical for the in-situ generation of the diazo-intermediate from the Ohira-Bestmann reagent, which then undergoes a Seyferth–Gilbert homologation with the aldehyde to form the alkyne. Methanol is an excellent solvent for this transformation.

SynthesisWorkflow A 1-Boc-piperidine- 4-carboxaldehyde C Reaction Vessel (K2CO3, Methanol, 0°C to RT) A->C B Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) B->C D Workup & Purification (Filtration, Concentration, Chromatography) C->D Overnight E 1-Boc-4-ethynylpiperidine D->E Purified Product

Caption: Synthetic workflow for 1-Boc-4-ethynylpiperidine.

Key Reactions of the Ethynyl Group

The synthetic utility of this compound stems from the diverse reactivity of the alkyne.

Reactivity Core This compound Scaffold A Sonogashira Coupling (Pd catalyst, Cu(I), Aryl Halide) Core->A B CuAAC 'Click' Chemistry (Cu(I), Organic Azide) Core->B C Hydrofluorination (HF Source) Core->C ProdA Aryl-Substituted Alkyne A->ProdA ProdB 1,2,3-Triazole Linkage B->ProdB ProdC Fluoroalkene Derivative C->ProdC

Caption: Key chemical transformations of the ethynyl group.

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This is a powerful method for forming carbon-carbon bonds and attaching the piperidine scaffold to aromatic systems.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is known for its high efficiency, mild conditions, and broad functional group tolerance, making it ideal for late-stage functionalization in drug discovery.

  • Hydrofunctionalization: The alkyne can undergo addition reactions, such as hydrofluorination, to introduce other functional groups.[5]

Analytical Characterization

Structural confirmation and purity assessment of this compound and its derivatives are routinely performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range. The acetylenic proton (≡C-H) is highly characteristic and appears as a singlet or a narrow triplet around 2.0-2.5 ppm. For the N-Boc derivative, a large singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around 1.4 ppm.

    • ¹³C NMR: The two alkyne carbons give distinct signals, with the terminal carbon (≡C-H) appearing around 70-75 ppm and the internal carbon (C-C≡) appearing around 80-85 ppm. The piperidine ring carbons resonate between 25-50 ppm, while the Boc group's carbonyl and quaternary carbons appear around 155 ppm and 80 ppm, respectively.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups.

    • A sharp, strong absorption band around 3300 cm⁻¹ corresponds to the ≡C-H bond stretch.[8]

    • A weaker, sharp absorption around 2100-2150 cm⁻¹ is indicative of the C≡C bond stretch.[8]

    • For the N-Boc derivative, a strong carbonyl (C=O) stretch will be present around 1680-1700 cm⁻¹ .

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. For the N-Boc derivative, a characteristic loss of the Boc group (100 amu) or isobutylene (56 amu) is often observed in the fragmentation pattern.[8]

Applications in Drug Discovery

The this compound scaffold is a validated building block for constructing Active Pharmaceutical Ingredients (APIs) across various therapeutic areas. Its utility lies in its role as a rigid linker or as a precursor to more complex heterocyclic systems.[9]

Case Study: Development of Targeted Inhibitors Many kinase inhibitors and other targeted therapies feature a core heterocyclic system linked to a solubilizing group. This compound is an ideal starting point for this architecture.

DrugDiscovery A This compound Building Block B Coupling Reaction (e.g., CuAAC, Sonogashira) A->B C Key Intermediate (Piperidine-Linked Heterocycle) B->C D Further Functionalization & Optimization C->D E Lead Compound / API D->E F Therapeutic Target (e.g., Kinase, Receptor) E->F Inhibition

Sources

The Alkyne Moiety in Saturated Heterocycles: A Technical Guide to the Chemistry of 4-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Ethynylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold, present in a vast number of FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. The introduction of an ethynyl group at the 4-position of the piperidine ring creates a particularly versatile synthon: 4-ethynylpiperidine. This terminal alkyne provides a gateway to a rich array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and azide-alkyne cycloadditions, often referred to as "click chemistry." These reactions are prized for their reliability, functional group tolerance, and the mild conditions under which they can be performed, making them exceptionally well-suited for the complex synthetic campaigns required in drug discovery.

This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on practical, field-proven methodologies and insights relevant to drug development professionals.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is most commonly and efficiently achieved through a two-stage process: the preparation of an N-protected this compound intermediate, followed by deprotection. The use of a protecting group, typically the tert-butyloxycarbonyl (Boc) group, is crucial for modulating the reactivity of the piperidine nitrogen and ensuring the success of subsequent transformations.

Stage 1: Synthesis of N-Boc-4-ethynylpiperidine

The most prevalent starting material for this synthesis is the commercially available N-Boc-4-piperidone. The conversion of the ketone to the terminal alkyne can be accomplished via several methods, with the Ohira-Bestmann reaction being a particularly efficient and high-yielding approach.

Key Transformation:

Ohira-Bestmann Reaction start N-Boc-4-piperidone product N-Boc-4-ethynylpiperidine start->product K2CO3, MeOH reagent Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) reagent->product caption Figure 1: Ohira-Bestmann Reaction Scheme.

Caption: Figure 1: Ohira-Bestmann Reaction Scheme.

Detailed Experimental Protocol: Synthesis of tert-Butyl this compound-1-carboxylate (N-Boc-4-ethynylpiperidine) via the Ohira-Bestmann Reaction

This protocol is adapted from established one-pot procedures for the synthesis of alkynes from carbonyl compounds.[2]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
N-Boc-4-piperidone199.2610.01.0
Ohira-Bestmann Reagent190.1312.01.2
Potassium Carbonate (K₂CO₃)138.2120.02.0
Anhydrous Methanol (MeOH)32.04--
Diethyl Ether (Et₂O)74.12--
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.99 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous methanol (50 mL) and stir the suspension at room temperature.

  • Slowly add the Ohira-Bestmann reagent (2.28 g, 12.0 mmol) to the stirred suspension.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between diethyl ether (100 mL) and water (50 mL).

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield tert-butyl this compound-1-carboxylate as a white solid.

Stage 2: Deprotection to Yield this compound Hydrochloride

The Boc protecting group is readily cleaved under acidic conditions to provide the hydrochloride salt of this compound, which is a stable and commonly used form of the free amine.

Key Transformation:

Boc Deprotection start N-Boc-4-ethynylpiperidine product This compound Hydrochloride start->product Room Temperature reagent HCl in Dioxane reagent->product caption Figure 2: Boc Deprotection Scheme. Sonogashira Coupling cluster_palladium Palladium Cycle cluster_copper Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)-X(L2) Pd0->Pd_complex Oxidative Addition (R-X) transmetalation Transmetalation Pd_complex->transmetalation Pd_alkyne_complex R-Pd(II)-C≡CR'(L2) Pd_alkyne_complex->Pd0 Reductive Elimination CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne R'C≡CH, Base Cu_alkyne->transmetalation transmetalation->Pd_alkyne_complex caption Figure 3: Simplified Sonogashira Catalytic Cycle.

Caption: Figure 3: Simplified Sonogashira Catalytic Cycle.

Detailed Experimental Protocol: Sonogashira Coupling of N-Boc-4-ethynylpiperidine with 4-Iodotoluene

This protocol is a representative example of a Sonogashira coupling reaction. [3][4] Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
N-Boc-4-ethynylpiperidine209.281.01.0
4-Iodotoluene218.041.21.2
Bis(triphenylphosphine)palladium(II) chloride701.900.050.05
Copper(I) Iodide (CuI)190.450.10.1
Triethylamine (Et₃N)101.19--
Tetrahydrofuran (THF)72.11--

Procedure:

  • To a Schlenk flask under an inert atmosphere, add N-Boc-4-ethynylpiperidine (209 mg, 1.0 mmol), 4-iodotoluene (262 mg, 1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

  • Add a degassed mixture of triethylamine (5 mL) and tetrahydrofuran (10 mL).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield the coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Cornerstone of Click Chemistry

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. [5][6]This reaction is a prime example of "click chemistry" due to its high yield, broad scope, and tolerance of a wide range of functional groups.

Mechanistic Overview:

The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The copper(I) acetylide intermediate reacts with the azide to form a six-membered copper-containing ring, which then rearranges and, upon protonation, releases the triazole product.

CuAAC Alkyne R'-C≡CH Cu_acetylide R'-C≡C-Cu Alkyne->Cu_acetylide Cu(I) Azide R-N3 Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Cu_I Cu(I) Cu_I->Alkyne Cu_acetylide->Triazole R-N3 caption Figure 4: Simplified CuAAC Reaction Pathway.

Caption: Figure 4: Simplified CuAAC Reaction Pathway.

Detailed Experimental Protocol: CuAAC Reaction of N-Boc-4-ethynylpiperidine with Benzyl Azide

This protocol is a typical example of a CuAAC reaction. [7][8] Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
N-Boc-4-ethynylpiperidine209.281.01.0
Benzyl Azide133.151.11.1
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.690.050.05
Sodium Ascorbate198.110.10.1
tert-Butanol74.12--
Water18.02--

Procedure:

  • In a round-bottom flask, dissolve N-Boc-4-ethynylpiperidine (209 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in water (1 mL).

  • In another vial, prepare a solution of sodium ascorbate (19.8 mg, 0.1 mmol) in water (1 mL).

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the triazole product.

Applications in Drug Discovery: The this compound Moiety in Bruton's Tyrosine Kinase (BTK) Inhibitors

The strategic incorporation of the this compound scaffold has been instrumental in the development of potent and selective kinase inhibitors, particularly in the area of Bruton's Tyrosine Kinase (BTK) inhibitors. [5][9][10]BTK is a key component of the B-cell receptor signaling pathway and has emerged as a critical target for the treatment of B-cell malignancies and autoimmune diseases. [11] A prominent example is Ibrutinib (Imbruvica®) , a first-in-class BTK inhibitor approved for the treatment of various B-cell cancers. While many synthetic routes to Ibrutinib exist, some patented procedures utilize a piperidine-based intermediate that can be derived from precursors related to this compound, highlighting the strategic importance of this building block in accessing complex drug architectures. [2][12] Another notable example is Evobrutinib , an investigational BTK inhibitor that has been studied for the treatment of multiple sclerosis. [13][14]The core structure of Evobrutinib features a substituted piperidine ring, and synthetic strategies for such molecules often leverage the versatility of functionalized piperidine synthons, including those accessible from this compound.

The utility of the this compound moiety in these contexts lies in its ability to serve as a versatile handle for introducing key pharmacophoric elements through reliable and efficient coupling reactions, such as the Sonogashira and CuAAC reactions, during the later stages of a synthetic sequence. This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the exceptional reactivity of the terminal alkyne, provides a robust platform for the construction of complex molecular architectures. The reliability of key transformations such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition allows for the efficient and modular assembly of drug-like molecules. As demonstrated by its relevance to the synthesis of important therapeutic agents like BTK inhibitors, the this compound scaffold will undoubtedly continue to be a valuable tool for researchers and scientists in the pursuit of novel therapeutics.

References

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  • Bestmann–Ohira Reagent: A Versatile Reagent in Organic Synthesis. (2007). Synlett, 2007(18), 2880-2881. Retrieved January 17, 2026, from [Link]

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  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). The Journal of Organic Chemistry, 68(23), 9116-9119. Retrieved January 17, 2026, from [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). ACS Medicinal Chemistry Letters, 7(12), 1148-1153. Retrieved January 17, 2026, from [Link]

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An In-Depth Technical Guide to 4-Ethynylpiperidine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Ethynylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The introduction of a terminal alkyne, as seen in 4-ethynylpiperidine, further enhances its utility, providing a reactive handle for a variety of chemical transformations, most notably the Nobel Prize-winning "click chemistry".[3][4] This guide offers a comprehensive overview of this compound, its common derivatives, and its applications in the synthesis of novel therapeutics, providing a technical resource for researchers in the field.

Core Molecular and Physicochemical Properties

This compound is most commonly handled in three forms: the free base, the hydrochloride salt, and the N-Boc protected derivative. The choice of which form to use is dictated by the specific requirements of a synthetic route, such as solubility and the need to prevent side reactions involving the secondary amine. The key properties of these three forms are summarized in the table below.

PropertyThis compound (Free Base)This compound HydrochlorideN-Boc-4-ethynylpiperidine
Molecular Formula C₇H₁₁N[5]C₇H₁₂ClN[6]C₁₂H₁₉NO₂[7]
Molecular Weight 109.17 g/mol [5]145.63 g/mol [6]209.28 g/mol [7]
CAS Number 738577-08-7[5]550378-30-8[6]287192-97-6[7]
Appearance Not availableSolidSolid
Boiling Point 143.8 ± 29.0 °C (Predicted)[5]Not availableNot available
Storage Temperature 2-8°C (protect from light)[5]Room temperature[6]Refrigerator

Synthesis of this compound and Its Derivatives: A Step-by-Step Protocol

The synthesis of this compound typically starts from a commercially available piperidone derivative and involves the introduction of the ethynyl group, followed by deprotection if necessary. The N-Boc protected form is a common intermediate, as the Boc group is stable under many reaction conditions and can be easily removed.

Experimental Protocol: Synthesis of N-Boc-4-ethynylpiperidine and its Deprotection

This protocol is based on established synthetic methodologies for the introduction of ethynyl groups to ketones and subsequent deprotection of amines.

Part 1: Synthesis of tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

  • Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of ethynylmagnesium bromide (0.5 M in THF) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Dehydroxylation (if necessary) and Deprotection

The direct product of the first step is a tertiary alcohol. If the non-hydroxylated this compound is desired, a subsequent dehydroxylation step would be required. However, for many applications, the hydroxylated intermediate is carried forward. The deprotection of the N-Boc group is a common final step.

  • Deprotection: Dissolve the N-Boc-4-ethynylpiperidine derivative in a suitable solvent such as dichloromethane (DCM) or dioxane.[1][8]

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M HCl).[1][8]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[9]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product will be the hydrochloride salt of this compound. To obtain the free base, the hydrochloride salt can be neutralized with a suitable base and extracted.

G cluster_synthesis Synthesis of N-Boc-4-ethynylpiperidine cluster_deprotection Deprotection to this compound HCl Start tert-Butyl 4-oxopiperidine-1-carboxylate Step1 Ethynylation with Ethynylmagnesium Bromide in THF Start->Step1 Intermediate tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate Step1->Intermediate Step2 Acidolysis (e.g., TFA or HCl in Dioxane) Intermediate->Step2 Final_Product This compound Hydrochloride Step2->Final_Product

Caption: Synthetic workflow for this compound hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design and synthesis of a wide range of biologically active molecules.

As a Versatile Intermediate

The piperidine moiety is present in numerous approved drugs, where it often contributes to desired physicochemical properties such as solubility and bioavailability.[2][10] The ethynyl group provides a key point for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, derivatives of ethynylpiperidine have been investigated for their potential as local anesthetics and antiarrhythmic agents.[11][12]

Leveraging "Click Chemistry"

The terminal alkyne of this compound is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][13] This reaction allows for the efficient and specific formation of a stable triazole ring, linking the piperidine scaffold to another molecule of interest. This approach is widely used in drug discovery for:

  • Lead Optimization: Rapidly generating analogs of a lead compound to improve its potency, selectivity, or pharmacokinetic profile.

  • Bioconjugation: Attaching the piperidine-containing molecule to a larger biomolecule, such as a peptide or antibody, to create targeted drug delivery systems.

  • Fragment-Based Drug Discovery (FBDD): Using the ethynylpiperidine fragment as a starting point for building more complex molecules that bind to a biological target.

G This compound This compound Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This compound->Click_Reaction Azide_Molecule Molecule with Azide Group Azide_Molecule->Click_Reaction Triazole_Product Triazole-Linked Conjugate Click_Reaction->Triazole_Product

Caption: Application of this compound in click chemistry.

Conclusion

This compound and its derivatives are invaluable tools for the modern medicinal chemist. The combination of a privileged piperidine scaffold with a versatile terminal alkyne provides a powerful platform for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the development of new and improved therapeutics.

References

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  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PubMed. [Link]

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  • Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. PMC - PubMed Central. [Link]

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  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

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  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • This compound | CAS#:738577-08-7. Chemsrc. [Link]

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  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

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A Technical Guide to the Safe Handling and Application of 4-Ethynylpiperidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Ethynylpiperidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery, prized for its utility in forging complex molecular architectures through reactions like Sonogashira couplings and click chemistry.[1][2] Its structure, combining a reactive terminal alkyne with a basic piperidine ring, presents unique opportunities for synthesis but also necessitates a rigorous and informed approach to its handling and safety. This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the physicochemical properties, hazards, safe handling protocols, and emergency procedures associated with this compound and its common derivatives, the hydrochloride salt and the N-Boc protected form.

Physicochemical Properties & Structural Variants

This compound is most commonly supplied and utilized in one of three forms: the free base, its hydrochloride salt for improved stability and solubility, or with the amine protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. The choice of starting material is dictated by the specific reaction conditions, particularly pH and compatibility with other functional groups. The properties of these common variants are summarized below.

PropertyThis compound (Free Base)This compound Hydrochloride1-Boc-4-ethynylpiperidine
CAS Number 738577-08-7[3]550378-30-8[1]287192-97-6[4][]
Molecular Formula C₇H₁₁N[3]C₇H₁₂ClN[1]C₁₂H₁₉NO₂[4][]
Molecular Weight 109.17 g/mol [3]145.63 g/mol [1]209.28 g/mol [4][]
Physical Form Liquid (Predicted)SolidSolid[4][6]
Boiling Point ~143.8 °C (Predicted)[3]N/A~269.6 °C @ 760 mmHg[4][7]
Storage Room TemperatureRoom Temperature[1]2-8°C (Refrigerator)[4][6][7]

Hazard Identification & Risk Assessment

The toxicological properties of this compound and its derivatives have not been exhaustively investigated[8]. However, available safety data sheets (SDS) for the hydrochloride salt and related piperidine compounds indicate several potential hazards that mandate careful handling.

  • Skin and Eye Irritation: The hydrochloride salt is classified as a skin and eye irritant. Direct contact can cause redness and discomfort.[8][9]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[8][9]

  • Flammability: While the Boc-protected solid has a high flash point (~117 °C), other piperidine-based compounds can be highly flammable liquids[4][7][10]. All forms should be kept away from ignition sources.

  • Reactivity: The terminal alkyne can be reactive, and the piperidine nitrogen is basic. This leads to incompatibilities with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][11]

Causality of Hazards: The primary hazards stem from the compound's constituent functional groups. The piperidine moiety is a cyclic secondary amine, which is alkaline and can cause irritation upon contact. The terminal alkyne, while a versatile functional handle, can react exothermically or unpredictably with strong oxidizing agents.

A systematic risk assessment should precede any laboratory work. This process ensures that all potential hazards are identified and controlled.

RiskAssessment cluster_workflow Risk Assessment Workflow A Task Identification (e.g., Weighing, Reaction Setup) B Hazard Identification (Irritant, Flammable, Reactive) A->B C Risk Evaluation (Assess Likelihood & Severity) B->C D Implement Control Measures (PPE, Fume Hood, Inert Atmosphere) C->D E Review & Monitor (Are controls effective?) D->E F Proceed with Work E->F FirstAid cluster_workflow First Aid Response Flowchart A Exposure Event Occurs B Assess Scene Safety (No immediate danger?) A->B C Initiate First Aid B->C D Skin Contact: Wash with soap & water for 15 min. Remove contaminated clothing. C->D E Eye Contact: Rinse with water for 15 min. Remove contact lenses if possible. C->E F Inhalation: Move to fresh air. Give artificial respiration if not breathing. C->F G Ingestion: Rinse mouth. Do NOT induce vomiting. C->G H Seek Immediate Medical Attention (Bring SDS) D->H E->H F->H G->H

Caption: A decision-making flowchart for first aid response.

  • Spills: Evacuate non-essential personnel. Wearing full PPE, absorb liquid spills with an inert material (e.g., vermiculite, dry sand). For solid spills, carefully sweep up the material without creating dust and place it in a suitable, labeled container for disposal. [8][12]* Fire: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. [8]Do not use a direct water jet on a fire involving flammable liquids.

  • Personal Exposure:

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help. [8][12] * Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [8][12] * Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8][12] * Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [8][10]

Application in Chemical Synthesis: A Workflow Example

This compound is a valuable synthon. The following illustrates a general workflow for its use in a Sonogashira coupling reaction, a common C-C bond-forming reaction. This protocol assumes the use of 1-Boc-4-ethynylpiperidine.

Objective: Couple 1-Boc-4-ethynylpiperidine with an aryl halide (Ar-I or Ar-Br).

Protocol:

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon) to exclude moisture and oxygen.

  • Reagent Charging: To the reaction flask, add the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

  • Solvent and Base Addition: Add an appropriate degassed solvent (e.g., THF, DMF) and a suitable base (e.g., triethylamine, diisopropylethylamine) via syringe. The base is critical for scavenging the HX generated during the catalytic cycle.

  • Substrate Addition: Dissolve the 1-Boc-4-ethynylpiperidine in a minimal amount of degassed solvent and add it to the reaction mixture dropwise.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to moderate heating). Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove catalyst residues and salts. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Workflow cluster_workflow Sonogashira Coupling Experimental Workflow A Dry Glassware & Assemble Under Inert Atmosphere B Charge Aryl Halide, Pd Catalyst, CuI A->B C Add Degassed Solvent & Base B->C D Add 1-Boc-4-ethynylpiperidine Solution C->D E Heat & Stir Monitor by TLC/LC-MS D->E F Aqueous Workup (Filter, Wash, Extract) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for a Sonogashira coupling.

Waste Disposal

Chemical waste containing this compound must be handled as hazardous.

  • Procedure: Do not dispose of it down the drain. [8]Collect all waste, including reaction residues and contaminated materials, in a properly labeled, sealed container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Incineration in a facility equipped with an afterburner and scrubber is the recommended method, especially for flammable materials. [8]

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The Alkyne Handle: A Technical Guide to the Commercial Availability and Synthesis of 4-Ethynylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-ethynylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of complex molecular architectures with diverse pharmacological activities. The presence of the terminal alkyne, a highly functional "handle," allows for a wide array of chemical transformations, most notably copper-catalyzed or copper-free Sonogashira couplings and click chemistry reactions. This technical guide provides an in-depth analysis of the commercial availability of key this compound derivatives and presents detailed, field-proven synthetic protocols for their preparation from readily available starting materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their discovery and development pipelines.

Introduction: The Strategic Importance of the Ethynyl Group in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for targeting a wide range of biological receptors. The introduction of an ethynyl group at the 4-position of the piperidine ring dramatically expands its synthetic utility, providing a gateway to a diverse chemical space.[3][4]

The terminal alkyne's reactivity allows for the facile introduction of aryl, heteroaryl, and other functionalities through robust and well-established cross-coupling methodologies. This strategic placement of a reactive handle enables late-stage diversification of drug candidates, a crucial aspect of modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. The applications of this compound derivatives span a multitude of therapeutic areas, including oncology, neuroscience, and infectious diseases, underscoring their significance in the development of novel therapeutics.[5][6]

Commercial Availability of Key this compound Building Blocks

For research and development purposes, several key this compound derivatives are commercially available from various suppliers. The most common forms are the hydrochloride salt of the parent compound and the N-Boc protected derivative, which is ideal for subsequent functionalization. The choice between these starting points depends on the intended synthetic route and the compatibility of protecting groups with downstream reactions.

Below is a comparative table of representative commercial suppliers for these critical building blocks. Purity levels are typically high (≥95%), ensuring the reliability of subsequent chemical transformations.

CompoundCAS NumberRepresentative SuppliersTypical Purity
This compound hydrochloride 550378-30-8ChemScene, AChemBlock≥97%
N-Boc-4-ethynylpiperidine 287192-97-6BOC Sciences, BLD Pharm, Sigma-Aldrich≥95-97%

Synthetic Pathways to this compound Derivatives

While commercially available, the synthesis of this compound derivatives in-house can be a cost-effective and scalable alternative, particularly for large-scale campaigns. The most common and reliable synthetic strategy commences with the readily available and inexpensive N-Boc-4-piperidone. This approach involves a two-step sequence: ethynylation of the ketone followed by deprotection of the nitrogen.

Synthesis of N-Boc-4-ethynylpiperidine

The introduction of the ethynyl group onto the 4-position of N-Boc-4-piperidone is typically achieved through the addition of an acetylide anion. A common and effective method involves the use of ethynyltrimethylsilane, which offers advantages in terms of safety and ease of handling compared to acetylene gas. The trimethylsilyl (TMS) group also serves as a temporary protecting group for the terminal alkyne, preventing undesired side reactions.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the quenching of the highly basic n-butyllithium and the acetylide anion by moisture.

  • Low Temperature: The reaction is conducted at -78 °C to control the exothermicity of the deprotonation of ethynyltrimethylsilane and to prevent side reactions, such as enolization of the piperidone.

  • Slow Addition: The dropwise addition of n-butyllithium and the piperidone solution ensures that the local concentration of the reactive species remains low, further controlling the reaction temperature and minimizing the formation of byproducts.

  • Aqueous Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride to neutralize any remaining reactive species and to facilitate the separation of the organic and aqueous layers.

Step-by-Step Methodology:

  • To a stirred solution of ethynyltrimethylsilane (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise over 15 minutes.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF (1.0 M) dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-Boc-4-hydroxy-4-(trimethylsilylethynyl)piperidine, is typically carried forward to the next step without further purification.

The intermediate alcohol is often dehydrated to the corresponding tetrahydropyridine, which can then be desilylated. However, a more direct approach to N-Boc-4-ethynylpiperidine from the intermediate alcohol can be achieved via a one-pot dehydration and desilylation. For the purpose of this guide, we will focus on the direct conversion. A more common and direct route from the ketone involves the use of a Corey-Fuchs or Seyferth-Gilbert homologation, followed by elimination. However, for simplicity and the use of readily available reagents, the ethynylation followed by a dehydration/elimination sequence is often preferred in many research labs.

A more direct and often higher-yielding method for the conversion of the tertiary alcohol to the alkyne is through a dehydration reaction. This is commonly achieved using a reagent such as Martin's sulfurane or by treatment with a strong acid, although the latter can lead to Boc deprotection. A milder approach involves the use of Burgess reagent.

Causality of Experimental Choices:

  • Trifluoroacetic Anhydride (TFAA) and Triethylamine: This combination is used to form the trifluoroacetate ester of the tertiary alcohol in situ, which is a good leaving group. The subsequent elimination to form the alkyne is promoted by the base (triethylamine).

  • Low Temperature: The initial reaction with TFAA is performed at low temperature to control the acylation and prevent side reactions.

Step-by-Step Methodology:

  • Dissolve the crude N-Boc-4-hydroxy-4-(trimethylsilylethynyl)piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C under a nitrogen atmosphere.

  • Add triethylamine (3.0 equivalents) followed by the dropwise addition of trifluoroacetic anhydride (1.5 equivalents).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to desilylation. Dissolve the crude material in a mixture of methanol and THF (1:1, 0.1 M).

  • Add potassium carbonate (2.0 equivalents) and stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure, add water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-ethynylpiperidine as a solid.

Synthesis of this compound Hydrochloride

The final step in the synthesis of the parent this compound is the deprotection of the N-Boc group. This is readily achieved under acidic conditions. The resulting free amine is typically isolated as the hydrochloride salt, which is more stable and easier to handle than the free base.

Causality of Experimental Choices:

  • Acidic Conditions: The Boc protecting group is labile under acidic conditions, readily cleaving to release the free amine, isobutylene, and carbon dioxide.[7][8]

  • HCl in Dioxane/Methanol: A solution of hydrogen chloride in an organic solvent like dioxane or methanol is commonly used for this deprotection. This allows for a homogenous reaction and easy isolation of the hydrochloride salt product by precipitation or evaporation.[9]

  • Anhydrous Conditions: While not as critical as in the previous steps, using anhydrous solvents can prevent the introduction of excess water, which can sometimes complicate the isolation of the final product.

Step-by-Step Methodology:

  • Dissolve N-Boc-4-ethynylpiperidine (1.0 equivalent) in a minimal amount of methanol or dichloromethane (0.5 M).

  • To this solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, remove the solvent under reduced pressure to yield a solid.

  • Triturate the solid with diethyl ether or n-pentane to remove any non-polar impurities and to induce crystallization.

  • Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white to off-white solid.

Visualization of Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following workflow diagram is provided.

SynthesisWorkflow Start N-Boc-4-piperidone Intermediate1 N-Boc-4-hydroxy-4- (trimethylsilylethynyl)piperidine Start->Intermediate1 1. Ethynyltrimethylsilane, n-BuLi, THF, -78 °C Intermediate2 N-Boc-4-ethynylpiperidine Intermediate1->Intermediate2 1. TFAA, Et3N, DCM 2. K2CO3, MeOH/THF FinalProduct This compound Hydrochloride Intermediate2->FinalProduct 4 M HCl in Dioxane

Caption: Synthetic workflow for this compound hydrochloride.

Applications in Drug Discovery and Development

The this compound moiety is a valuable component in the design of novel therapeutics due to the synthetic versatility of the alkyne group.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the terminal alkyne of this compound and aryl or vinyl halides. This reaction is widely used to synthesize complex molecules with potential biological activity.

  • Click Chemistry: The alkyne group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores in their own right.

  • Lead Optimization: The ability to easily modify the 4-position of the piperidine ring allows for rapid lead optimization in drug discovery programs. By introducing a variety of substituents via the ethynyl handle, medicinal chemists can fine-tune the pharmacological properties of a lead compound to improve its efficacy and safety profile.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of the modern medicinal chemist. Their commercial availability provides a convenient entry point for their use in synthesis, while the well-established and robust synthetic protocols detailed in this guide offer a scalable and cost-effective alternative for their preparation. The strategic incorporation of the ethynyl group into the piperidine scaffold opens up a vast chemical space for the discovery and development of novel therapeutics, ensuring that these valuable building blocks will continue to play a pivotal role in the advancement of medicine.

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Methodological & Application

Application Notes & Protocols: Leveraging 4-Ethynylpiperidine in Click Chemistry for Advanced Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and ability to engage biological targets.[1][2] 4-Ethynylpiperidine emerges as a particularly valuable building block, combining the privileged piperidine structure with a terminal alkyne handle. This functional group unlocks access to one of the most efficient and versatile conjugation reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This document provides an in-depth guide to the principles, applications, and detailed protocols for utilizing this compound in CuAAC reactions, tailored for researchers in drug development and chemical biology.

Introduction: The Strategic Value of this compound

The strategic incorporation of specific molecular fragments is fundamental to modern drug design. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve aqueous solubility, modulate pKa, and serve as a rigid scaffold to orient pharmacophoric groups.[1] The addition of a terminal alkyne at the 4-position transforms this valuable scaffold into a versatile connective hub.

The terminal alkyne is one half of the Nobel prize-winning click chemistry duo, reacting with an azide partner to form a highly stable 1,2,3-triazole ring.[4][6] This bioorthogonal reaction is characterized by:

  • High Efficiency: Reactions proceed to near-quantitative yields.

  • Mild Conditions: Often performed in aqueous media at room temperature, compatible with sensitive biological molecules.

  • High Specificity: The azide and alkyne groups react exclusively with each other, ignoring other functional groups present in complex biological systems.

  • Favorable Kinetics: The copper(I) catalyst provides an enormous rate acceleration compared to the uncatalyzed thermal reaction.[4]

Therefore, this compound serves as a powerful linker, enabling the covalent attachment of the piperidine moiety to a wide range of molecules, including proteins, peptides, nucleic acids, imaging agents, and drug payloads.

The Core Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for conjugating terminal alkynes like this compound. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst makes the reaction faster, cleaner, and exclusively yields the 1,4-disubstituted triazole isomer.[4]

The catalytic cycle involves the formation of a copper-acetylide intermediate from this compound. This intermediate then reacts with the azide partner, passing through a six-membered copper metallacycle before reductive elimination yields the stable triazole product and regenerates the Cu(I) catalyst.

CuAAC_Mechanism Figure 1: Simplified CuAAC Catalytic Cycle Alkyne This compound (R1-C≡CH) Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide Partner (R2-N3) Metallacycle Six-Membered Cu Metallacycle Azide->Metallacycle Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Product 1,4-Disubstituted Triazole Product Metallacycle->Product Protonolysis Product->Cu_I Regenerates Catalyst

Caption: A simplified representation of the CuAAC reaction mechanism.

A critical consideration, especially in biological applications, is the management of the copper catalyst. Cu(I) can be cytotoxic and is prone to oxidation. This is addressed by two key components in the reaction mixture:

  • A Reducing Agent: Typically sodium ascorbate, which continuously reduces Cu(II) (formed by oxidation) back to the active Cu(I) state.[7]

  • A Ligand: A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the Cu(I) oxidation state, enhances its catalytic activity, and sequesters the copper ion, mitigating its toxicity to cells and biomolecules.[8]

Experimental Design and Protocols

The following section provides a general, robust protocol for the CuAAC conjugation of this compound to an azide-containing molecule. This protocol can be adapted for various scales and substrates.

The overall process follows a logical sequence from preparation to analysis, ensuring reproducibility and success.

Workflow Figure 2: General Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification A Prepare Stock Solutions: - this compound - Azide Substrate - CuSO4 - Ligand (THPTA) - Sodium Ascorbate B Combine Reactants: - Solvent (e.g., tBuOH/H2O) - this compound - Azide Substrate A->B C Add Catalyst Premix: - CuSO4 + Ligand D Initiate Reaction: - Add Sodium Ascorbate E Incubate: - Room Temperature - Protect from light F Monitor Reaction Progress (TLC, LC-MS) E->F G Work-up & Purify (Extraction, Chromatography) H Characterize Product (NMR, HRMS)

Caption: A flowchart outlining the key stages of the CuAAC protocol.

ReagentRecommended Stock ConcentrationSolventStorage Notes
This compound HCl100 mMDMSO or WaterStore at -20°C
Azide-containing Substrate10-100 mMDMSO or appropriate solventStore at -20°C, protect from light if fluorescent
Copper(II) Sulfate (CuSO₄)20 mMDeionized WaterStore at Room Temperature
THPTA Ligand100 mMDeionized WaterStore at -20°C.[8]
Sodium Ascorbate300 mMDeionized WaterPrepare fresh before each use
Reaction Solvent -t-Butanol / H₂O (1:1 or 1:4)Degas before use if oxygen-sensitive

Causality Note: Freshly preparing the sodium ascorbate solution is critical. Ascorbate readily oxidizes in solution, and its reducing power is essential for maintaining the copper in its active Cu(I) state throughout the reaction.

This protocol is optimized for a 1 mL final reaction volume with the azide as the limiting reagent.

  • Catalyst Premix Preparation:

    • In a microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ solution and 10 µL of 100 mM THPTA solution.

    • Vortex briefly and let stand for 2-3 minutes. This allows for the formation of the Cu(I)-ligand complex, which enhances catalytic efficiency and stability.[8]

  • Reaction Assembly:

    • In a new 1.5 mL microcentrifuge tube, add the following in order: a. 850 µL of reaction solvent (e.g., t-BuOH/H₂O 1:4). b. 10 µL of your azide substrate stock solution (e.g., 10 mM for a final concentration of 100 µM). c. 20 µL of 100 mM this compound stock solution (provides a significant excess to drive the reaction to completion).

  • Initiation:

    • Add the 20 µL of the prepared CuSO₄/THPTA premix to the reaction tube.

    • Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.[8]

    • Vortex the tube gently to ensure thorough mixing.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. For more complex substrates or lower concentrations, this may be extended overnight.

    • Protect the reaction from light, especially if using fluorescently tagged molecules.

  • Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting azide substrate, or by LC-MS to directly observe the formation of the product mass.

  • Work-up: For many applications, the crude reaction mixture can be diluted and used directly. For purification, a simple liquid-liquid extraction can remove the copper catalyst and salts. For more rigorous purification, silica gel column chromatography is effective.

  • Characterization: The final product should be characterized to confirm its identity and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The formation of the triazole ring gives characteristic shifts in the NMR spectrum.

Applications in Drug Development

The conjugation of this compound via click chemistry is a powerful strategy in several areas of pharmaceutical research:

  • PROTACs and Molecular Glues: The piperidine moiety can be part of a warhead or linker, and the alkyne handle allows for the efficient click-ligation to another part of the molecule, streamlining the synthesis of complex bifunctional molecules.

  • Antibody-Drug Conjugates (ADCs): An azide-modified antibody can be precisely conjugated to a cytotoxic drug functionalized with this compound, creating a targeted therapeutic.

  • Activity-Based Protein Profiling (ABPP): A piperidine-based inhibitor can be tagged with the alkyne. After binding to its target protein in a complex lysate, it can be "clicked" to an azide-reporter tag (like biotin or a fluorophore) for identification and quantification.

  • Fragment-Based Drug Discovery (FBDD): this compound itself can be used as a fragment in screening campaigns. Hits can then be elaborated by clicking them to a diverse library of azide-containing fragments to rapidly explore the surrounding chemical space.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Degraded sodium ascorbateAlways use a freshly prepared solution of sodium ascorbate.
Inactive catalyst (oxidized copper)Ensure proper ligand-to-copper ratio (typically 5:1). Degas solvents if substrates are oxygen-sensitive.
Poor substrate solubilityAdjust the co-solvent ratio (e.g., increase t-BuOH or add DMSO). Gentle heating (30-40°C) may help.
Multiple Byproducts Uncatalyzed side reactionsEnsure all reagents are pure. Check for substrate stability under the reaction conditions.
Oxidative homocoupling of alkyneIncrease the concentration or perform a second addition of sodium ascorbate.

Conclusion

This compound is a high-value chemical tool that marries the privileged piperidine scaffold with the power and versatility of click chemistry. The CuAAC reaction provides a reliable and efficient method for its incorporation into a vast range of molecular architectures. The protocols and principles outlined in this guide offer a robust framework for researchers to leverage this building block in advancing the frontiers of drug discovery, chemical biology, and materials science.

References

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The Alkyne at the Core: Medicinal Chemistry Applications of 4-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Rigid Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a testament to its prevalence in a vast number of FDA-approved drugs and natural products.[1][2] Its conformational flexibility and basic nitrogen atom allow it to effectively interact with biological targets and impart favorable physicochemical properties.[3] This guide focuses on a particularly strategic derivative: 4-ethynylpiperidine. The incorporation of a terminal alkyne onto the 4-position of the piperidine ring introduces a rigid, linear moiety that serves as a versatile handle for a multitude of synthetic transformations, making it an invaluable building block for medicinal chemists.

The ethynyl group is not merely a passive linker; its unique electronic properties and linear geometry offer distinct advantages in drug design. It can act as a bioisostere for other chemical groups, introduce conformational rigidity to orient substituents with precision, and serve as a reactive partner in highly reliable chemical reactions.[4] This document provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use, to empower researchers in the development of next-generation therapeutics.

I. This compound as a Versatile Building Block

The true power of this compound lies in its capacity to serve as a foundational element for constructing complex molecular architectures. Its most common commercially available form, N-Boc-4-ethynylpiperidine, protects the piperidine nitrogen, allowing for selective functionalization of the alkyne.

Physicochemical Properties of N-Boc-4-Ethynylpiperidine
PropertyValueSource
CAS Number 287192-97-6
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol
Appearance Solid
Boiling Point 269.58 °C at 760 mmHg
Density 1.026 g/cm³

The primary application of this building block involves carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.

Application Spotlight: Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5] This reaction is exceptionally reliable for installing the this compound scaffold onto aromatic and heteroaromatic systems, which are common cores of many drug molecules.

Rationale: The Sonogashira coupling allows for the direct and modular connection of the piperidine moiety to a wide array of (hetero)aromatic systems. This is a cornerstone of library synthesis in early-stage drug discovery, enabling rapid exploration of structure-activity relationships (SAR). The rigidity of the resulting aryl-alkyne bond helps to project the piperidine group into a specific vector in 3D space, which can be critical for optimizing interactions with a protein binding pocket.

Sonogashira Coupling Workflow.

Protocol 1: General Procedure for Sonogashira Coupling of N-Boc-4-Ethynylpiperidine with an Aryl Iodide

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 eq), N-Boc-4-ethynylpiperidine (1.1-1.2 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.1 eq).

    • Scientist's Note: The use of an excess of the alkyne can help drive the reaction to completion. The catalyst loading should be optimized, but 2-5 mol% of Pd is a good starting point.

  • Reaction Setup:

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous, degassed solvent (e.g., THF or DMF, sufficient to make a ~0.1 M solution of the aryl iodide).

    • Add an anhydrous, degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The amine acts as both the base and a solvent in some cases.[6]

    • Scientist's Note: Degassing the solvents and base is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[7]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing with an organic solvent like ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the amine base, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

II. The Power of "Click": this compound in CuAAC Bioconjugation

The terminal alkyne of this compound is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click" reaction.[8] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a robust linker that connects the piperidine scaffold to another molecule of interest bearing an azide group.

Rationale: The CuAAC reaction is highly specific, efficient, and bio-orthogonal, meaning it does not interfere with biological functional groups.[9] This makes it exceptionally useful for:

  • Fragment-Based Drug Discovery (FBDD): Linking a this compound fragment to an azide-containing fragment to rapidly generate more complex lead compounds.

  • Bioconjugation: Attaching the piperidine-containing small molecule to larger biomolecules like peptides, proteins, or antibodies. This is a key strategy in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[10][11]

  • Synthesis of Complex Molecules: The triazole ring formed is not just a linker; it is metabolically stable and can act as a hydrogen bond acceptor, contributing to the pharmacophore.

CuAAC "Click Chemistry" Workflow.

Protocol 2: General Procedure for CuAAC Reaction with N-Boc-4-Ethynylpiperidine

This protocol describes a typical procedure for generating the Cu(I) catalyst in situ from a Cu(II) source and a reducing agent.[12]

  • Reagent Preparation:

    • Prepare stock solutions of your reagents. For example:

      • N-Boc-4-ethynylpiperidine (1.0 eq): 10 mM in DMF or THF.

      • Organic Azide (1.0-1.1 eq): 10 mM in the same solvent.

      • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

      • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).

      • Ligand (optional, e.g., THPTA): 50 mM in water.

    • Scientist's Note: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can accelerate the reaction and protect biomolecules from oxidative damage, which is particularly important in bioconjugation protocols.[4]

  • Reaction Setup:

    • In a suitable reaction vessel, add N-Boc-4-ethynylpiperidine (1.0 eq).

    • Add the organic azide (1.0-1.1 eq).

    • Add the reaction solvent. A mixture of an organic solvent and water (e.g., 1:1 t-butanol/water or DMSO/water) is commonly used to dissolve all components.[8]

    • Add the CuSO₄ solution (0.05-0.1 eq).

    • If using a ligand, add it now (typically maintaining a 5:1 ligand-to-copper ratio).[12]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 eq).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. These reactions are often rapid, completing within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with a dilute aqueous solution of EDTA to chelate and remove copper ions, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure triazole product.

III. This compound in the Design of Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent or reversible covalent bond with their target protein, often leading to enhanced potency and prolonged duration of action.[9] The terminal alkyne of this compound, while not a classical "warhead," can be a precursor to or part of a system designed for covalent modification, particularly of cysteine residues.[13]

Rationale: The ethynyl group can be strategically positioned within a drug molecule to react with a nearby nucleophilic amino acid residue (like cysteine) in the target's active site. While the alkyne itself is not highly reactive under physiological conditions, its presence allows for several covalent targeting strategies:

  • Michael Acceptor Formation: The alkyne can be part of a conjugated system (e.g., an ynone) that acts as a Michael acceptor for a cysteine thiol.

  • Proximity-Induced Reactivity: The high local concentration and optimal orientation of the alkyne within the binding pocket can facilitate a reaction with an activated nucleophile that would not otherwise occur.

  • Precursor to More Reactive Warheads: The alkyne can be synthetically transformed into a more reactive electrophilic group in a later step of the synthesis.

Sources

The Strategic Synthesis of 1,2,3-Triazoles via 4-Ethynylpiperidine: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole moiety has firmly established itself as a privileged scaffold in modern drug discovery.[1][2] Its remarkable stability under physiological conditions, capacity for hydrogen bonding, and significant dipole moment contribute to its versatility as a pharmacophore.[2] The advent of "click chemistry," a concept introduced by K. B. Sharpless in 2001, revolutionized the synthesis of these heterocycles, providing a high-yielding, stereospecific, and operationally simple method for their preparation.[3] At the heart of this chemical revolution is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[3][4][5] This application note provides a detailed protocol and scientific rationale for the synthesis of 1,2,3-triazoles utilizing 4-ethynylpiperidine, a building block of significant interest due to the prevalence of the piperidine motif in numerous approved pharmaceuticals.[6][7]

The piperidine ring system is a common feature in a vast array of bioactive molecules, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. By incorporating this compound into a CuAAC reaction, researchers can readily access a diverse library of piperidine-substituted 1,2,3-triazoles, which have shown promise as anticancer, antibacterial, and antiviral agents, among other therapeutic applications.[1][6][8]

The Cornerstone of Triazole Synthesis: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes, while foundational, often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers.[3][4] The copper-catalyzed variant overcomes these limitations, exhibiting a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction and proceeding with exquisite regioselectivity for the 1,4-isomer.[3]

Mechanistic Insights: A Tale of Copper Acetylides

The currently accepted mechanism for the CuAAC reaction involves the following key steps:

  • Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of a Cu(I) catalyst to the terminal alkyne, in this case, this compound. In the presence of a base, the terminal alkyne proton is abstracted, forming a copper(I) acetylide intermediate.[4] The copper catalyst lowers the pKa of the alkyne's C-H bond, facilitating this deprotonation.[4]

  • Coordination of the Azide: The organic azide then coordinates to the copper acetylide. Mechanistic studies suggest a transition state involving two copper atoms, where one is bound to the acetylide and the other activates the azide.[4][9]

  • Cyclization and Formation of the Triazole Ring: A six-membered copper metallacycle is then formed, followed by cyclization to generate the triazolyl-copper intermediate.[3][]

  • Protonation and Catalyst Regeneration: The final step involves protonation of the triazolyl-copper intermediate to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst for the next catalytic cycle.[4][]

Visualizing the Catalytic Cycle

To better illustrate the intricate steps of the CuAAC reaction, the following diagram outlines the catalytic cycle.

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R-C≡CH (this compound) Cu_Acetylide R-C≡C-Cu(I) Copper Acetylide Alkyne->Cu_Acetylide + Cu(I) Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Ternary_Complex [Azide-Cu(I)-Acetylide] Complex Cu_Acetylide->Ternary_Complex + Azide Azide R'-N3 (Organic Azide) Azide->Ternary_Complex Metallacycle Six-membered Copper Metallacycle Ternary_Complex->Metallacycle Cyclization Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Rearrangement Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product + H+ Product->Cu(I) Catalyst Regeneration Proton_Source H+ Proton_Source->Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of a model 1,4-disubstituted 1,2,3-triazole using this compound hydrochloride and benzyl azide.

Materials and Reagents
ReagentSupplierPurity
This compound hydrochlorideCommercially Available≥95%
Benzyl azideCommercially Available≥95%
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Standard Supplier≥98%
Sodium ascorbateStandard Supplier≥98%
tert-Butanol (t-BuOH)ACS Grade
Deionized water (H₂O)
Dichloromethane (DCM)ACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)ACS Grade
HexanesACS Grade
Protocol: Synthesis of 1-Benzyl-4-(piperidin-4-yl)-1H-1,2,3-triazole
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrochloride (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in deionized water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in deionized water (1 mL).

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the aqueous solution of copper(II) sulfate pentahydrate, followed by the dropwise addition of the sodium ascorbate solution. The reaction mixture will typically turn from a pale blue to a yellow-green or heterogeneous mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-(piperidin-4-yl)-1H-1,2,3-triazole. For many applications, if the reaction goes to completion, simple filtration and washing may be sufficient to obtain a product of high purity.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 1,2,3-triazoles using this compound.

Synthesis_Workflow Start Start: Reagent Preparation Dissolve Dissolve this compound HCl and Organic Azide in t-BuOH/H2O Start->Dissolve Add_Catalyst Add CuSO4 and Sodium Ascorbate Solutions Dissolve->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Work-up (NaHCO3, DCM, Brine) Monitor->Workup Reaction Complete Dry Dry over Na2SO4 and Filter Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Product Pure 1,2,3-Triazole Product Purify->Product

Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not proceed to completion, consider adding a slight excess of sodium ascorbate to ensure the copper remains in the active Cu(I) oxidation state.[3] The use of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue can also accelerate the reaction and protect the catalyst.[4][11]

  • Byproduct Formation: Oxidative homocoupling of the alkyne can sometimes be observed. Ensuring an excess of the reducing agent (sodium ascorbate) can minimize this side reaction.[5]

  • Purification Challenges: The triazole products can sometimes chelate with the copper catalyst, making its removal difficult.[12] Washing the organic extract with an aqueous solution of EDTA can help to sequester and remove residual copper ions.[12]

  • Solvent Choice: While a mixture of t-BuOH and water is a common and effective solvent system, other solvents such as DMSO, DMF, and aqueous solutions can also be employed depending on the solubility of the starting materials.[3] The reaction rate has been observed to be accelerated in water.[3]

Applications in Drug Discovery and Beyond

The 1,2,3-triazole core is a versatile bioisostere for amide bonds and can participate in various non-covalent interactions with biological targets.[1] The incorporation of the 4-piperidine moiety provides a handle for further functionalization and can enhance the pharmacological properties of the resulting compounds. Piperidine-triazole hybrids have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: These compounds have shown cytotoxicity against various cancer cell lines.[6]

  • Antimicrobial and Antitubercular Agents: The unique structural features of these hybrids make them promising candidates for combating infectious diseases.[7]

  • Enzyme Inhibitors: The triazole ring can act as a key interacting element within the active site of various enzymes.

Beyond medicinal chemistry, the robust and efficient nature of the CuAAC reaction makes it suitable for applications in materials science, bioconjugation, and diagnostics.[2][5][]

Conclusion

The synthesis of 1,2,3-triazoles using this compound via the copper-catalyzed azide-alkyne cycloaddition is a powerful and reliable method for generating libraries of novel compounds with significant potential in drug discovery. The operational simplicity, high yields, and exquisite regioselectivity of the CuAAC reaction, coupled with the favorable properties of the piperidine scaffold, make this a cornerstone strategy for medicinal chemists. By understanding the underlying mechanism and adhering to optimized protocols, researchers can efficiently access a diverse range of piperidine-substituted triazoles for biological evaluation and the development of next-generation therapeutics.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Zaragoza. [Link]

  • A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health. [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. National Institutes of Health. [Link]

  • Synthesis of 1,4-disubstituted 1,2,3-triazoles. ResearchGate. [Link]

  • Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. PubMed. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]

  • Synthesis of some novel piperidine fused 5-thioxo-1H-1,2,4-triazoles as potential antimicrobial and antitubercular agents. ResearchGate. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]

  • Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]

  • Click chemistry. Wikipedia. [Link]

Sources

Application Notes and Protocols: Functionalization of Peptides with 4-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of 4-Ethynylpiperidine into Peptides

The precise chemical modification of peptides is a cornerstone of modern drug discovery and chemical biology. The introduction of bioorthogonal handles, such as terminal alkynes, allows for the selective and efficient conjugation of peptides to other molecules, including fluorescent dyes, imaging agents, cytotoxic drugs, and polyethylene glycol (PEG) moieties.[1][2][3] Among the various alkyne-containing building blocks, this compound offers a unique combination of a rigid piperidine scaffold and a reactive terminal alkyne. This structure can impart favorable conformational constraints on the peptide backbone and provides a versatile point for subsequent modifications via "click chemistry".

This guide provides a comprehensive overview of the principles and protocols for the functionalization of peptides with this compound. It is designed to equip researchers with the necessary knowledge to successfully incorporate this moiety and leverage its capabilities in their research and development endeavors.

The Power of "Click Chemistry" in Peptide Functionalization

The terminal alkyne of this compound is a key participant in one of the most powerful classes of bioorthogonal reactions: the azide-alkyne cycloaddition.[1] This reaction comes in two main flavors, both of which are highly efficient and specific, making them ideal for modifying complex biomolecules like peptides.[4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular "click" reaction, developed independently by Sharpless and Meldal, utilizes a copper(I) catalyst to rapidly and regioselectively join a terminal alkyne with an azide, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[4][5][6] The reaction is robust, high-yielding, and compatible with a wide range of functional groups found in peptides.[4][7] The resulting triazole is not merely a linker; its structural and electronic properties can mimic a peptide bond, potentially influencing the peptide's conformation and stability.[2][6][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC provides an elegant alternative.[4][9][10] This reaction employs a strained cyclic alkyne, like a cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst.[9][10][11][] While this compound itself is not a strained alkyne, peptides functionalized with it can be reacted with azide-modified strained alkynes.

The choice between CuAAC and SPAAC depends on the specific application. For most in vitro and ex vivo applications, the speed and efficiency of CuAAC make it the preferred method. For live-cell imaging or in vivo studies, the copper-free nature of SPAAC is a significant advantage.[4][10]

Strategic Incorporation of this compound into Peptides

This compound can be incorporated into a peptide sequence through several synthetic strategies. The most common approach involves using a protected this compound-4-carboxylic acid derivative as a building block during solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Approach

SPPS is the workhorse of peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support.[13][14] To incorporate this compound, an Fmoc-protected version of this compound-4-carboxylic acid is typically used.

Workflow for SPPS Incorporation:

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Start->Deprotection Coupling Couple Fmoc-AA-OH (HBTU/DIEA) Deprotection->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat for subsequent amino acids Wash1->Repeat n cycles Ethynyl_Coupling Couple Fmoc-4-ethynyl- piperidine-4-carboxylic acid Repeat->Ethynyl_Coupling Wash2 Wash Ethynyl_Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleave from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification Characterization Characterize (MS, NMR) Purification->Characterization End Functionalized Peptide Characterization->End

Caption: Solid-Phase Peptide Synthesis Workflow for incorporating this compound.

Protocol 1: On-Resin Functionalization of a Peptide with Fmoc-4-ethynylpiperidine-4-carboxylic acid

This protocol details the manual coupling of Fmoc-4-ethynylpiperidine-4-carboxylic acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-4-ethynylpiperidine-4-carboxylic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[15]

  • N,N-Diisopropylethylamine (DIEA)[15]

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)[13]

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Activation of Fmoc-4-ethynylpiperidine-4-carboxylic acid:

    • In a separate vial, dissolve Fmoc-4-ethynylpiperidine-4-carboxylic acid (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Continuation of Synthesis: If further amino acids are to be added, proceed with the deprotection and coupling cycles as described above.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase CuAAC Reaction with a this compound-Functionalized Peptide

This protocol describes the copper-catalyzed "click" reaction between a purified this compound-containing peptide and an azide-modified molecule.

Materials:

  • Purified this compound-functionalized peptide

  • Azide-containing molecule (e.g., fluorescent dye, PEG-azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Solvent system (e.g., water/t-butanol, DMF, DMSO)

  • RP-HPLC system for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 200 mM stock solution of sodium ascorbate in water (prepare fresh).

    • If using, prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • Dissolve the this compound-functionalized peptide and the azide-containing molecule (1.2 equivalents) in the chosen solvent system.

    • If using THPTA, add it to the reaction mixture (final concentration of 1-5 mM).

    • Add the CuSO₄·5H₂O stock solution (final concentration of 0.5-1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (final concentration of 5-10 mM).

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugated peptide by RP-HPLC to remove excess reagents and unreacted starting materials.

Critical Reaction Parameters:

ParameterRecommended RangeRationale
Peptide:Azide Molar Ratio 1 : 1.2 - 1.5A slight excess of the azide component drives the reaction to completion.
Copper(II) Sulfate 0.1 - 1 mol%Catalytic amounts are sufficient. Higher concentrations can lead to peptide degradation.
Sodium Ascorbate 5 - 10 mol%Acts as a reducing agent to generate the active Cu(I) species in situ.
Ligand (e.g., THPTA) 1 - 5 mol%Stabilizes the Cu(I) oxidation state and prevents peptide precipitation.
Solvent Water/t-butanol, DMF, DMSOShould be chosen to solubilize all reaction components.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
pH 4 - 7Optimal range for CuAAC with peptides.

Characterization of the Functionalized Peptide

Thorough characterization is essential to confirm the successful incorporation of this compound and the subsequent conjugation.

Analytical Techniques:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the modified and conjugated peptides.[16][17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the characteristic alkyne and piperidine protons and carbons. After conjugation, the appearance of signals from the triazole ring provides definitive proof of the click reaction.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used for both purification and to assess the purity of the final product. A shift in retention time after modification and conjugation is expected.

Overall Experimental Workflow:

Overall_Workflow Start Peptide Synthesis (SPPS) Incorporate Incorporate this compound Start->Incorporate Cleave_Purify Cleavage & HPLC Purification Incorporate->Cleave_Purify Characterize1 Characterization 1 (MS, NMR) Cleave_Purify->Characterize1 Click_Reaction CuAAC or SPAAC Reaction Characterize1->Click_Reaction Purify2 HPLC Purification Click_Reaction->Purify2 Characterize2 Characterization 2 (MS, NMR, etc.) Purify2->Characterize2 Final_Product Final Conjugated Peptide Characterize2->Final_Product

Caption: From synthesis to final product: the overall experimental workflow.

Applications in Drug Development and Beyond

Peptides functionalized with this compound are valuable tools for a wide range of applications:

  • Peptide-Drug Conjugates (PDCs): The alkyne handle allows for the attachment of cytotoxic drugs, creating targeted therapies that deliver the payload specifically to cancer cells.[20]

  • PEGylation: Conjugating polyethylene glycol (PEG) can improve the pharmacokinetic properties of a peptide therapeutic, increasing its half-life and reducing immunogenicity.[3][20]

  • Fluorescent Labeling: The attachment of fluorescent dyes enables the visualization and tracking of peptides in biological systems, aiding in mechanism of action studies.

  • Development of Peptidomimetics: The rigid piperidine ring can be used to create conformationally constrained peptides with enhanced stability and receptor binding affinity.[8] The triazole ring formed during click chemistry can also act as a stable isostere of a peptide bond.[2][6]

  • Material Science: Alkyne-modified peptides can be "clicked" onto surfaces or into hydrogels for the development of novel biomaterials.

Conclusion

The functionalization of peptides with this compound provides a robust and versatile platform for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. By leveraging the power of click chemistry, researchers can readily conjugate a wide array of molecules to peptides, unlocking new possibilities in drug development and chemical biology. The protocols and principles outlined in this guide serve as a foundation for the successful implementation of this powerful technology.

References

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). SynOpen. Retrieved from [Link]

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (n.d.). GenScript. Retrieved from [Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (2016). In Click Reactions in Organic Synthesis (pp. 143-177). Springer. Retrieved from [Link]

  • Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. (2021). Organic & Biomolecular Chemistry, 19(6), 1338-1345. Retrieved from [Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. (2017). Bioconjugate Chemistry, 28(7), 1956-1964. Retrieved from [Link]

  • Peptide conjugation via CuAAC 'click' chemistry. (2013). Molecules, 18(11), 13148-13174. Retrieved from [Link]

  • On-the-Resin N-Terminal Modification of Long Synthetic Peptides. (2014). Methods in Molecular Biology, 1146, 223-231. Retrieved from [Link]

  • Clickable report tags for identification of modified peptides by mass spectrometry. (2022). Journal of Mass Spectrometry, 57(3), e4812. Retrieved from [Link]

  • Click Chemistry Peptides. (n.d.). QYAOBIO. Retrieved from [Link]

  • Clickable report tags for identification of modified peptides by mass spectrometry. (2022). Journal of Mass Spectrometry, 57(3), e4812. Retrieved from [Link]

  • Click Chemistry in Peptide-Based Drug Design. (2013). Molecules, 18(8), 9797-9817. Retrieved from [Link]

  • Clickable report tags for identification of modified peptides by mass spectrometry. (2022). Journal of Mass Spectrometry, 57(3), e4812. Retrieved from [Link]

  • Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. (2022). Chemistry – A European Journal, 28(45), e202201009. Retrieved from [Link]

  • Click Chemistry in Peptide-Based Drug Design. (2013). Molecules, 18(8), 9797-9817. Retrieved from [Link]

  • Protein Modification by Strain-Promoted Alkyne-Nitrone Cycloaddition. (2010). Angewandte Chemie International Edition, 49(15), 2743-2746. Retrieved from [Link]

  • On-resin peptide cyclization. (2006). Google Patents.
  • Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. (2023). Molecules, 28(15), 5831. Retrieved from [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2018). Organic Letters, 20(23), 7543-7547. Retrieved from [Link]

  • Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation. (2012). Bioorganic & Medicinal Chemistry, 20(1), 530-540. Retrieved from [Link]

  • On-resin peptide macrocyclization using thiol-ene click chemistry. (2015). Chemical Communications, 51(25), 5341-5344. Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). Journal of the Mexican Chemical Society, 58(4), 428-434. Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). Journal of the Mexican Chemical Society, 58(4), 428-434. Retrieved from [Link]

  • A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. (2018). ACS Applied Materials & Interfaces, 10(15), 12532-12540. Retrieved from [Link]

  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. (2019). Bioconjugate Chemistry, 30(3), 837-844. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Peptide-guided functionalization and macrocyclization of bioactive peptidosulfonamides by Pd(II)-catalyzed late-stage C–H activation. (2018). Nature Communications, 9, 3409. Retrieved from [Link]

  • Advances in Bioconjugation. (2010). Current Organic Chemistry, 14(2), 154-169. Retrieved from [Link]

  • Method for n-terminal functionalization of polypeptides and products thereof. (2019). Google Patents.
  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (2012). Organic & Biomolecular Chemistry, 10(36), 7301-7306. Retrieved from [Link]

  • Synthesis and Functionalization of Peptide-Based Biomaterials for Biomedical and Environmental Applications. (2023). KAUST Repository. Retrieved from [Link]

  • Bioconjugate Therapeutics: Current Progress and Future Perspective. (2017). Comprehensive Reviews in Food Science and Food Safety, 16(3), 434-450. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: 4-Ethynylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethynylpiperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. The information provided herein is based on established literature and practical field experience to ensure scientific integrity and experimental success.

Introduction

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, owing to the versatility of the terminal alkyne for further functionalization through reactions such as click chemistry and Sonogashira couplings. While the synthesis may appear straightforward, several potential pitfalls can lead to low yields, impure products, and significant challenges in purification. This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Synthesis of N-Protected this compound

The most common synthetic route commences with the protection of the piperidine nitrogen, followed by the ethynylation of the ketone at the 4-position. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group in this context.

A1: Low yields in the ethynylation of N-Boc-4-piperidone are a frequent issue. The primary causes often revolve around the generation and reactivity of the acetylide reagent and the reaction conditions.

  • Cause 1: Incomplete Deprotonation of the Alkyne Source. The pKa of acetylene is approximately 25, requiring a strong base for complete deprotonation. Incomplete formation of the acetylide anion will lead to unreacted starting material.

    • Solution: Ensure the use of a sufficiently strong and fresh organolithium reagent, such as n-butyllithium (n-BuLi). The freshness of the n-BuLi is critical, and it should be titrated prior to use to determine its exact molarity.

  • Cause 2: Formation of Insoluble Dilithium Acetylide. When using acetylene gas, the slow addition of n-BuLi to an excess of acetylene in a cold solvent like THF is crucial. Rapid addition or localized warming can lead to the formation of the unreactive and insoluble dilithium acetylide precipitate, which will significantly lower the yield.[1]

    • Solution: Maintain a low reaction temperature (typically -78 °C) and add the n-BuLi solution dropwise to a vigorously stirred solution of acetylene in THF.[1] The solution should remain clear or slightly yellow; the formation of a white precipitate indicates the undesirable formation of dilithium acetylide.[1]

  • Cause 3: Use of a Less Reactive Acetylide Source. While acetylene gas is the most direct source, it can be challenging to handle. Commercially available alternatives like lithium acetylide ethylenediamine complex are more convenient but may exhibit different reactivity.[2][3]

    • Solution: If using lithium acetylide ethylenediamine complex, ensure it is of high quality and handled under strictly anhydrous conditions. The complex is a solid and should be added portion-wise to the cooled solution of the ketone.

  • Cause 4: Inefficient Quenching. The reaction should be carefully quenched at low temperature to protonate the resulting alkoxide.

    • Solution: Quench the reaction with a saturated aqueous solution of ammonium chloride at -78 °C before allowing the reaction to warm to room temperature.

Experimental Protocol: Ethynylation of N-Boc-4-piperidone

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of lithium acetylide by bubbling acetylene gas through anhydrous THF at -78 °C, followed by the slow, dropwise addition of a titrated solution of n-butyllithium (1.1-1.2 eq) in hexanes.[1] Alternatively, use a commercially available solution of lithium trimethylsilylacetylide followed by a desilylation step, or use lithium acetylide ethylenediamine complex (1.5-2.0 eq).[2][3]

  • Slowly add the prepared acetylide solution to the solution of N-Boc-4-piperidone at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature, and then partition between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-ethynyl-4-hydroxypiperidine.

Part 2: Deprotection of N-Boc-4-ethynylpiperidine

The removal of the Boc protecting group is the final step to obtain this compound. This step is often performed under acidic conditions, which can present its own set of challenges.

A2: Incomplete deprotection is a common issue and can often be resolved by adjusting the reaction conditions.

  • Cause 1: Insufficient Acid Strength or Stoichiometry. The Boc group is cleaved by acid-catalyzed hydrolysis. If the acid is too weak or used in insufficient quantity, the reaction may not proceed to completion.

    • Solution: The most common and effective method for Boc deprotection is the use of a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5] Ensure that a sufficient excess of the acid is used (typically 5-10 equivalents).

  • Cause 2: Short Reaction Time. The deprotection of the Boc group is not always instantaneous and may require several hours at room temperature.

    • Solution: Monitor the reaction by TLC until the starting material is completely consumed. If the reaction is sluggish, it can be gently warmed to 30-40 °C, but this should be done with caution to avoid side reactions.

Table 1: Comparison of Common N-Boc Deprotection Methods [4][6][7]

MethodReagentSolventTemperatureTypical TimeAdvantagesDisadvantages
Acidic (Standard) 4M HCl in DioxaneDioxane/MethanolRoom Temp1-3 hProduct precipitates as HCl salt, easy isolation.Dioxane is a peroxide former.
Acidic (Alternative) 20-50% TFA in DCMDichloromethane0 °C to Room Temp1-4 hVolatile reagents, easy workup.TFA is corrosive and expensive.
Thermal N/AHigh-boiling solvent (e.g., Toluene)>100 °CVariesAvoids strong acids.Can lead to decomposition of sensitive substrates.
Lewis Acid TMSI in DCMDichloromethane0 °C to Room Temp1-2 hMild conditions.Reagent is moisture-sensitive and expensive.

A3: This is a valid concern, as the terminal alkyne can be sensitive to strongly acidic conditions, potentially leading to hydration or other side reactions.

  • Solution 1: Milder Acidic Conditions. Instead of strong acids like TFA or HCl, milder acids such as p-toluenesulfonic acid (p-TsOH) in a suitable solvent can be employed.[7]

  • Solution 2: Lewis Acid-Mediated Deprotection. Lewis acids such as trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under neutral conditions.[5]

  • Solution 3: Thermal Deprotection. In some cases, thermal deprotection in a high-boiling, inert solvent can be effective, although this method is substrate-dependent and may not be suitable for all derivatives.

Experimental Protocol: N-Boc Deprotection with HCl in Dioxane

  • Dissolve the crude or purified N-Boc-4-ethynylpiperidine (1.0 eq) in a minimal amount of methanol or diethyl ether.

  • To the stirred solution, add a solution of 4M HCl in dioxane (5-10 eq) at room temperature.

  • Stir the mixture for 1-3 hours. The hydrochloride salt of this compound will often precipitate as a white solid.

  • Monitor the reaction by TLC to ensure complete consumption of the starting material.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Part 3: Purification and Handling of this compound

The final product, this compound, is a volatile and basic amine, which can make its purification and handling challenging.

A4: The basicity of the piperidine nitrogen leads to strong interactions with the acidic silica gel, causing peak tailing and poor separation.

  • Solution 1: Use of a Basic Modifier in the Eluent. Adding a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can neutralize the acidic sites on the silica gel and improve the chromatography.[8][9]

  • Solution 2: Use of Alternative Stationary Phases. Amine-functionalized silica gel or basic alumina are excellent alternatives to standard silica gel for the purification of basic compounds.[9]

  • Solution 3: Conversion to the Hydrochloride Salt. If the free base is not required for the subsequent step, purification of the hydrochloride salt is often easier. The salt is a stable, non-volatile solid that can be purified by recrystallization.

A5: Terminal alkynes, especially in the presence of air and light, can undergo oligomerization or polymerization, leading to discoloration and the formation of insoluble materials. The free base of this compound is also susceptible to oxidation.

  • Solution 1: Storage as the Hydrochloride Salt. The most effective way to store this compound long-term is as its hydrochloride salt.[10] The salt is a stable, crystalline solid that is less prone to degradation.

  • Solution 2: Proper Storage of the Free Base. If the free base is required, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature (refrigerator or freezer).

  • Solution 3: Use of Inhibitors. For bulk quantities, the addition of a small amount of a polymerization inhibitor, such as hydroquinone, may be considered, although this will require subsequent removal.

Alternative Synthetic Strategies & Their Challenges

While the ethynylation of 4-piperidone is the most common route, alternative strategies exist, each with its own set of potential problems.

Sonogashira Coupling Approach

This approach involves the coupling of a 4-halopiperidine derivative (e.g., N-Boc-4-iodopiperidine) with a terminal alkyne, often trimethylsilylacetylene, followed by desilylation.

A6: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen.

  • Solution 1: Rigorous Exclusion of Oxygen. The reaction should be performed under a strictly inert atmosphere (argon or nitrogen). Degassing the solvent and reagents prior to use is highly recommended.

  • Solution 2: Use of a Copper-Free Sonogashira Protocol. Several copper-free Sonogashira coupling protocols have been developed that can minimize or eliminate the Glaser homocoupling side reaction.[11]

  • Solution 3: Control of Reaction Conditions. The choice of base, solvent, and temperature can significantly impact the extent of homocoupling. Piperidine is often a more effective base than triethylamine for aryl iodides.[12]

Visualizing the Workflow

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_ethynylation Step 2: Ethynylation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification & Handling 4-Piperidone 4-Piperidone N-Boc-4-Piperidone N-Boc-4-Piperidone 4-Piperidone->N-Boc-4-Piperidone (Boc)2O, Base N-Boc-4-ethynyl-4-hydroxypiperidine N-Boc-4-ethynyl-4-hydroxypiperidine N-Boc-4-Piperidone->N-Boc-4-ethynyl-4-hydroxypiperidine 1. Lithium Acetylide 2. Quench N-Boc-4-ethynylpiperidine N-Boc-4-ethynylpiperidine N-Boc-4-ethynyl-4-hydroxypiperidine->N-Boc-4-ethynylpiperidine Dehydration (optional) This compound This compound N-Boc-4-ethynylpiperidine->this compound Acid (e.g., HCl) Purified this compound Purified this compound This compound->Purified this compound Chromatography or Distillation This compound HCl This compound HCl Purified this compound->this compound HCl HCl

Caption: General workflow for the synthesis of this compound.

References

  • Restek Corporation. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • BenchChem. (2025).
  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • Chemdad. (n.d.). Lithium acetylide ethylenediamine complex.
  • El-Faham, A., & Funosas, R. S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863–23872.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Ranu, B. C., & Dutta, P. (2003). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Tetrahedron Letters, 44(4), 845–847.
  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/chempros.
  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Bartoli, G., et al. (2004). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. The Journal of Organic Chemistry, 69(4), 1290–1297.
  • BenchChem. (2025). Comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Guijarro, D., & Yus, M. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(29), 3147–3149.
  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • Bartoli, G., et al. (2004). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 69(4), 1290–1297.
  • Midland, M. M., et al. (1980). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Organic Syntheses, 59, 14.
  • Al-Masum, M., & Ng, D. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(19), 7793–7796.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • Royal Society of Chemistry. (n.d.).
  • Reddit. (2022, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? r/chemistry.
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • O'Brien, P., & Wisedale, R. (2007). Asymmetric deprotonation of N-boc-piperidines. Tetrahedron, 63(10), 2113–2119.
  • MDPI. (n.d.). Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy.
  • Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • ResearchGate. (n.d.). CHAPTER 4.
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Technical Support Center: Purification of 4-Ethynylpiperidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-ethynylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for overcoming common challenges encountered during the column chromatography of this compound. The information presented here is grounded in established scientific principles and practical laboratory expertise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the column chromatography of this compound.

Q1: What are the primary challenges in purifying this compound by column chromatography?

A1: The primary challenges stem from the compound's chemical nature. As a secondary amine, this compound is basic and can interact strongly with the acidic silica gel stationary phase. This can lead to significant tailing of the elution peak, irreversible adsorption to the column, or even on-column degradation. Furthermore, its relatively high polarity can make elution with non-polar solvents difficult, requiring a more polar mobile phase which can decrease resolution.

Q2: What is the recommended starting point for a solvent system (mobile phase)?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. However, due to the basicity of the piperidine nitrogen, it is highly recommended to add a small percentage (0.5-2%) of a basic modifier, such as triethylamine (TEA) or ammonia in methanol, to the eluent.[1] This deactivates the acidic sites on the silica gel, preventing peak tailing and improving recovery. A typical starting gradient might be from 5% to 30% ethyl acetate in hexanes with 1% triethylamine.

Q3: How can I effectively visualize this compound on a TLC plate?

A3: this compound is often not visible under UV light unless it is part of a larger, conjugated system.[2] Therefore, chemical staining is necessary. A potassium permanganate (KMnO4) stain is effective as it reacts with the alkyne group. Another excellent and general stain for amines is a ninhydrin solution, which upon heating will produce a colored spot. Iodine vapor is also a universal, non-destructive method that can be used.[3][4]

Q4: My this compound is in the hydrochloride salt form. Can I purify it directly?

A4: It is generally not advisable to directly load the hydrochloride salt onto a standard silica gel column. The salt is highly polar and will likely remain at the origin. It is best to first perform a basic workup (e.g., with aqueous sodium bicarbonate) to deprotect the amine and extract the free base into an organic solvent before concentrating and loading it onto the column.[5]

Q5: What are common impurities I should expect?

A5: Impurities can arise from the synthetic route used. Common impurities may include starting materials, by-products from side reactions, or degradation products.[6][7] For instance, if a Boc-protected precursor was used, incomplete deprotection could be a source of impurity.[8] If the synthesis involved oxidation, related oxidized species could be present. It is crucial to have an analytical technique like LC-MS or GC-MS to identify the molecular weights of potential impurities.[9]

Section 2: Troubleshooting Guide

This section provides a structured approach to solving specific problems you might encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing The basic amine is interacting strongly with acidic silica gel.Add a basic modifier like triethylamine (1-2%) or a solution of ammonia in methanol (e.g., 7N solution, 1-2%) to your mobile phase. This will neutralize the acidic sites on the silica.[1] Alternatively, consider using a different stationary phase like alumina (basic or neutral).
No Compound Eluting The compound is irreversibly adsorbed to the silica gel. The mobile phase is not polar enough.First, try increasing the polarity of your mobile phase significantly (e.g., switch to a dichloromethane/methanol gradient). If that fails, the compound has likely bound too strongly. In future runs, ensure the use of a basic modifier from the start or use a less acidic stationary phase like deactivated silica or alumina.[10]
Multiple Spots on TLC for a "Pure" Sample On-plate decomposition on the acidic TLC plate. The free base form is in equilibrium with its protonated form.Add a small amount of triethylamine to the TLC developing solvent to prevent streaking and decomposition.[11] This mimics the conditions of a column run with a basic modifier.
Poor Separation from a Non-polar Impurity The polarity difference between your compound and the impurity is insufficient in the chosen solvent system.Try a different solvent system. For example, if you are using hexanes/ethyl acetate, consider switching to a dichloromethane/methanol system. Sometimes changing the solvent class can significantly alter the selectivity. Running a solvent screen with TLC is highly recommended.
Compound Appears to Decompose on the Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-flushing the column with your mobile phase containing triethylamine before loading your sample.[1] For highly sensitive compounds, a plug of basic alumina on top of the silica gel can also help.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Column Chromatography of this compound

This protocol assumes you are starting with the free base form of this compound.

Materials:

  • Crude this compound (free base)

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and stains (KMnO4 or ninhydrin)

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop the TLC plate in a solvent system of 90:10 hexanes:ethyl acetate with 1% TEA.

    • Aim for an Rf value of approximately 0.2-0.3 for your target compound. Adjust the ratio of hexanes to ethyl acetate as needed.

  • Column Packing (Slurry Method):

    • In a beaker, mix silica gel with your initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate + 1% TEA) to form a slurry.[12]

    • Pour the slurry into your column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the solvent.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or your column eluent.

    • Carefully apply the sample solution to the top of the sand layer.

    • Drain the solvent until the sample is absorbed into the sand.

    • Gently add your mobile phase to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase.

    • Collect fractions of a consistent volume.

    • Monitor the elution by TLC. Spot every few fractions on a TLC plate and visualize with your chosen stain.

    • If your compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).

  • Analysis and Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow Diagram: Troubleshooting Purification

G start Start Purification tlc Run TLC with Basic Modifier (TEA) start->tlc column Run Column with Basic Modifier (TEA) tlc->column analyze Analyze Fractions by TLC column->analyze troubleshoot Problem Encountered? analyze->troubleshoot combine Combine Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product troubleshoot->combine No tailing Severe Tailing? troubleshoot->tailing Yes no_elution No Compound Eluting? tailing->no_elution No increase_tea Increase TEA % or Use Alumina tailing->increase_tea Yes poor_sep Poor Separation? no_elution->poor_sep No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes poor_sep->combine No change_solvent Change Solvent System (e.g., DCM/MeOH) poor_sep->change_solvent Yes increase_tea->column increase_polarity->column change_solvent->tlc G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Execution & Analysis start Crude Material tlc_screen TLC Screen: - Hex/EtOAc + TEA - DCM/MeOH + TEA start->tlc_screen decision Good Separation on TLC? tlc_screen->decision normal_phase Normal Phase Column (Silica or Alumina) decision->normal_phase Yes reverse_phase Consider Reverse Phase (C18) decision->reverse_phase No run_column Run Column normal_phase->run_column reverse_phase->run_column analyze Analyze Fractions run_column->analyze result Pure Product analyze->result

Sources

Technical Support Center: 4-Ethynylpiperidine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-ethynylpiperidine. This document is designed for researchers, chemists, and process development professionals who utilize this versatile building block in C-C and C-N coupling reactions. Given its unique structure—a terminal alkyne appended to a basic piperidine ring—several predictable yet manageable side reactions can occur. This guide provides in-depth, mechanistically-grounded troubleshooting advice to help you optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered when using this compound in coupling reactions.

Q1: My Sonogashira reaction is giving a major byproduct I can't identify, and my desired product yield is low. What is the likely culprit?

A1: The most common side reaction in a Sonogashira coupling involving a terminal alkyne is oxidative homocoupling, also known as Glaser or Hay coupling.[1] This results in the formation of a symmetrical 1,3-diyne, in this case, 1,4-bis(piperidin-4-yl)buta-1,3-diyne. This byproduct can be difficult to separate from your desired product due to similar polarities.[1]

Q2: What causes this homocoupling side reaction?

A2: Homocoupling is primarily driven by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[1][2] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[3] If oxygen is present, it can oxidize Cu(I) to Cu(II), which facilitates the dimerization of the acetylide species to form the diyne.[2][4]

Q3: My reaction turns black and seems to stall. What does the black precipitate signify?

A3: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium(0) metal.[5] This indicates that your palladium catalyst has decomposed and precipitated out of the solution. This can be caused by several factors, including impurities in reagents, running the reaction at too high a temperature, or instability of the catalyst complex itself.[5] The basic nitrogen of the piperidine ring can also contribute to catalyst deactivation by coordinating to the palladium center, which we will discuss in detail in the troubleshooting section.

Q4: Can the piperidine nitrogen itself cause problems? I'm seeing products that suggest the aryl halide has coupled to the nitrogen instead of the alkyne.

A4: Yes, this is a known issue. The secondary amine of the piperidine ring is a nucleophile and can participate in a competitive N-arylation reaction, a type of Buchwald-Hartwig amination.[6][7][8] This side reaction forms a C(sp²)-N bond instead of the desired C(sp²)-C(sp) bond. The outcome is highly dependent on the choice of catalyst, ligand, and reaction conditions.

Q5: Is it possible to run a Sonogashira coupling without a copper co-catalyst to avoid homocoupling?

A5: Absolutely. Copper-free Sonogashira reactions are a well-established and often preferred method specifically to prevent Glaser-type homocoupling.[5][9][10] These reactions typically require different conditions, such as specific phosphine ligands or higher temperatures, to proceed efficiently, but they eliminate the primary pathway for the dimerization side reaction.[3][5]

Part 2: In-Depth Troubleshooting Guides

Guide 1: The Homocoupling (Glaser-Hay) Problem

The oxidative dimerization of this compound is arguably the most frequent challenge. Understanding the mechanism is key to its prevention.

Causality & Mechanism: The Glaser-Hay coupling relies on the oxidation of Cu(I) to Cu(II) by an external oxidant (usually O₂). The Cu(I) first forms a π-complex with the alkyne, which is then deprotonated by a base to form a copper acetylide. Two molecules of this copper acetylide can then be oxidized by Cu(II) (generated in situ) to form the coupled diyne product and regenerate Cu(I).

Diagram 1: Competing Sonogashira and Glaser-Hay Pathways

G cluster_sonogashira Desired Sonogashira Cycle cluster_copper Copper Cycle cluster_glaser Side Reaction: Glaser Homocoupling Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-X) Pd0->Pd_add ArPdX Ar-Pd(II)-X Pd_add->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdC Ar-Pd(II)-C≡CR Transmetal->ArPdC Red_Elim Reductive Elimination ArPdC->Red_Elim Product Ar-C≡CR (Desired Product) Red_Elim->Product Product->Pd0 CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide + H-C≡CR, Base O2 O₂ (Air) CuX->O2 Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetal To Pd Cycle CuII Cu(II) O2->CuII Oxidizes Cu(I) Dimer R-C≡C-C≡C-R (Diyne Byproduct) CuAcetylide_Glaser 2x Cu(I)-C≡CR CuAcetylide_Glaser->Dimer + Cu(II)

Caption: Competing pathways for this compound in a copper-catalyzed Sonogashira reaction.

Mitigation Strategies & Protocols

1. Rigorous Exclusion of Oxygen: This is the most critical factor.

  • Protocol: Freeze-Pump-Thaw Degassing

    • Assemble your reaction flask containing the solvent and seal it with a rubber septum.

    • Freeze the solvent using a liquid nitrogen bath until it is completely solid.

    • Apply high vacuum to the flask for 5-10 minutes to remove gases above the frozen solvent.

    • Close the vacuum line and thaw the solvent completely. You will often see bubbles evolving from the liquid.

    • Repeat this cycle at least three times to ensure all dissolved oxygen is removed.

    • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

2. Switch to Copper-Free Conditions: This eliminates the root cause of the side reaction.

  • Protocol: Copper-Free Sonogashira of this compound

    • To a rigorously degassed solution of your aryl halide (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., THF or DMF), add your base (e.g., Cs₂CO₃, 2.0 eq).

    • Add the palladium catalyst system. A common choice is Pd(PPh₃)₂Cl₂ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like P(t-Bu)₃ (4-8 mol%).[11]

    • Stir the reaction at room temperature or heat as required (typically 60-80 °C), monitoring by TLC or LC-MS.

    • Work-up as usual upon completion.

3. Control Reagent Concentration:

  • Slow Addition: If you must use copper, adding the this compound slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[12]

StrategyKey ParameterTypical OutcomeReference
Standard Sonogashira Air-sensitive, CuI catalystHomocoupling can be >50%[3]
Degassing Freeze-Pump-ThawReduces homocoupling significantly[12]
Copper-Free No CuI, often requires specific ligandsHomocoupling is virtually eliminated[5][9][13]
H₂ Atmosphere Diluted H₂ gas streamReduces homocoupling to <5%[14]
Guide 2: Catalyst Inhibition by the Piperidine Nitrogen

The lone pair on the piperidine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.

Causality & Mechanism: The catalytically active species in many cross-coupling reactions is a coordinatively unsaturated 14-electron or 16-electron palladium(0) complex. The basic nitrogen of this compound can compete with the desired phosphine ligands for coordination sites on the palladium. This can form a stable, off-cycle palladium-amine complex that is less likely to undergo oxidative addition with the aryl halide, thus slowing or stopping the catalytic cycle.

Diagram 2: Catalyst Inhibition by Piperidine Nitrogen

G cluster_active Active Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Inhibited_Complex L-Pd(0)-(Piperidine) (Inactive Complex) Pd0->Inhibited_Complex + Piperidine ArX Ar-X ArX->OxAdd Further Steps Further Steps OxAdd->Further Steps Piperidine This compound (as Ligand) Piperidine->Inhibited_Complex

Caption: Equilibrium between the active catalyst and the inhibited piperidine-palladium complex.

Mitigation Strategies & Protocols

1. Use of Bulky, Electron-Rich Ligands: These ligands bind strongly to the palladium center, making it more difficult for the piperidine nitrogen to displace them.

  • Rationale: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are both sterically demanding and strong σ-donors.[11] This combination creates a robust palladium complex that is less susceptible to inhibition by competing amine ligands.

  • Recommended Ligands:

    • Phosphines: P(t-Bu)₃, SPhos, XPhos, cataCXium A.[15]

    • N-Heterocyclic Carbenes (NHCs): IPr, SIPr, IMes.[11][16]

2. Protecting the Piperidine Nitrogen: If feasible for your synthetic route, protecting the nitrogen as a carbamate (e.g., Boc) or amide will remove its basicity and coordinating ability. This is the most robust solution but adds steps to your synthesis.

Ligand TypeExampleKey FeatureEfficacy
Simple Phosphines PPh₃Standard, less robustProne to inhibition
Bulky Phosphines P(t-Bu)₃Steric bulk, electron-richHigh resistance to inhibition
NHCs IPr, SIPrStrong σ-donorsExcellent resistance to inhibition
Guide 3: Competitive N-Arylation (Buchwald-Hartwig Reaction)

Under certain conditions, the aryl halide may couple with the piperidine nitrogen instead of the alkyne.

Causality & Mechanism: The Buchwald-Hartwig amination is also a palladium-catalyzed cross-coupling reaction.[17] The catalytic cycle is similar to the Sonogashira, but instead of transmetalation with a copper acetylide, the key step is the deprotonation of the amine-palladium complex followed by reductive elimination to form the C-N bond. The choice of ligand and base is critical in directing the reaction towards either C-C or C-N bond formation.

Diagram 3: Competition Between Sonogashira and N-Arylation

G cluster_sonogashira Sonogashira Pathway cluster_buchwald Buchwald-Hartwig Pathway ArPdX Ar-Pd(II)-X (Common Intermediate) Transmetal Transmetalation (with Cu-C≡CR) ArPdX->Transmetal AmineCoord Amine Coordination (Piperidine-NH) ArPdX->AmineCoord Product_CC Ar-C≡CR (C-C Product) Transmetal->Product_CC Product_CN Ar-(Piperidine) (C-N Byproduct) AmineCoord->Product_CN

Sources

Technical Support Center: Boc Deprotection of 4-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of N-Boc-4-ethynylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this crucial synthetic step. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Issues in Boc Deprotection of 4-Ethynylpiperidine

Navigating the removal of a Boc protecting group can sometimes lead to unexpected results. This section addresses the most common issues encountered during the deprotection of this compound and provides a logical framework for troubleshooting.

Issue 1: Incomplete or Sluggish Deprotection

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after the expected reaction time.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[1] This can be due to a low concentration of the acid or degradation of the acid stock (e.g., trifluoroacetic acid, TFA, absorbing atmospheric moisture).[1]

    • Solution: Ensure your acid is fresh and of high purity. Increase the concentration of the acid or switch to a stronger acid system. For instance, if a 25% TFA in dichloromethane (DCM) solution is ineffective, consider using a 1:1 mixture of TFA:DCM or even neat TFA for a short period.[2][3] Similarly, when using HCl, ensure it is anhydrous, often by using a freshly prepared solution of HCl in an organic solvent like dioxane or methanol.[4][5][6]

  • Steric Hindrance: While this compound itself doesn't present significant steric bulk, substituents on the piperidine ring or the ethynyl group in more complex derivatives could hinder the approach of the acid.[1]

    • Solution: Increase the reaction temperature or prolong the reaction time. However, be mindful of potential side reactions with the ethynyl group at elevated temperatures.

  • Solvent Effects: The choice of solvent can impact the reaction's efficiency.[1]

    • Solution: While DCM is a common choice, other solvents like ethyl acetate, methanol, or dioxane can be employed.[7] For HCl-mediated deprotection, 4M HCl in dioxane is a widely used and effective reagent.[4][5][6]

  • Poor Substrate Solubility: If the Boc-protected starting material is not fully dissolved, the reaction will be heterogeneous and likely incomplete.[1]

    • Solution: Select a solvent system in which your substrate is fully soluble. Gentle warming may aid dissolution before the addition of the acid.

Deprotection Troubleshooting Workflow

start Incomplete Deprotection Observed check_acid Verify Acid Quality & Concentration start->check_acid check_acid->start Acid Degraded increase_acid Increase Acid Stoichiometry or Use Stronger Acid check_acid->increase_acid Acid OK check_solubility Is Substrate Fully Dissolved? increase_acid->check_solubility change_solvent Optimize Solvent System check_solubility->change_solvent No increase_time_temp Increase Reaction Time and/or Temperature check_solubility->increase_time_temp Yes change_solvent->increase_time_temp monitor_side_reactions Monitor for Side Reactions increase_time_temp->monitor_side_reactions successful_deprotection Successful Deprotection monitor_side_reactions->successful_deprotection No Side Reactions side_reactions_observed Side Reactions Observed monitor_side_reactions->side_reactions_observed Yes consider_milder_method Consider Milder Deprotection Method side_reactions_observed->consider_milder_method

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Undesired Side Reactions

Symptoms: Formation of unexpected byproducts observed by TLC, LC-MS, or NMR.

Potential Causes & Solutions:

  • Alkylation by tert-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule or solvent.[8][9]

    • Solution: Employ a cation scavenger. Common scavengers include anisole, thioanisole, or triethylsilane, which will trap the tert-butyl cation.[5]

  • Reaction with the Ethynyl Group: The terminal alkyne is generally stable under acidic conditions, but prolonged exposure to strong acids or high temperatures could potentially lead to hydration or other reactions.

    • Solution: Use the mildest effective acidic conditions and monitor the reaction closely to avoid over-exposure. Consider alternative, non-acidic deprotection methods if the ethynyl group proves to be too sensitive.

  • Formation of Isobutylene Oligomers: The tert-butyl cation can also deprotonate to form isobutylene gas, which under acidic conditions can polymerize.[8][10] This can complicate the workup.

    • Solution: Ensuring the reaction is not run in a closed system allows the isobutylene gas to escape.[10][11] The use of scavengers also mitigates this issue.[8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?

The deprotection proceeds through a few key steps. First, the carbonyl oxygen of the Boc group is protonated by the acid.[10][12] This is followed by the loss of the stable tert-butyl cation, forming a carbamic acid intermediate.[10][12] This carbamic acid is unstable and readily decarboxylates (loses CO2) to yield the free amine.[10][12] Under the acidic reaction conditions, the final product is typically isolated as its corresponding salt (e.g., hydrochloride or trifluoroacetate).[10][11]

Boc Deprotection Mechanism

boc_amine Boc-Protected Amine protonation Protonation of Carbonyl boc_amine->protonation + H+ carbocation_formation Loss of tert-Butyl Cation protonation->carbocation_formation carbamic_acid Carbamic Acid Intermediate carbocation_formation->carbamic_acid decarboxylation Decarboxylation (Loss of CO2) carbamic_acid->decarboxylation amine_salt Amine Salt Product decarboxylation->amine_salt

Caption: Mechanism of acid-catalyzed Boc deprotection.

Q2: Which acidic condition is better for deprotecting this compound: TFA or HCl?

Both TFA and HCl are commonly used and effective.[7] The choice often depends on the overall synthetic route and the desired salt form of the final product.

Reagent SystemAdvantagesDisadvantages
TFA in DCM - Fast and efficient[3]- Easy to remove excess reagent and solvent in vacuo.[2]- TFA is corrosive and volatile[8]- May require a basic workup to obtain the free amine, which can be problematic for some substrates.[2][13]
4M HCl in Dioxane - Often provides the product as a crystalline hydrochloride salt that can be isolated by filtration.[2]- Generally considered a "greener" alternative to TFA on a larger scale.[8]- Dioxane is a suspected carcinogen.[14]- Reaction times can sometimes be longer than with TFA.

Q3: How do I properly work up a Boc deprotection reaction?

The workup procedure depends on the acid used and the properties of your product.

  • For TFA deprotection: After completion, the solvent and excess TFA are typically removed under reduced pressure.[2] If the free amine is desired and it is not water-soluble, the residue can be dissolved in an organic solvent (like ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid.[2][13] This is followed by washing with brine, drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtration, and concentration.[2]

  • For HCl in Dioxane deprotection: Often, the hydrochloride salt of the deprotected amine will precipitate directly from the reaction mixture.[2] The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.[2]

Q4: Are there any non-acidic methods to remove a Boc group if my molecule has other acid-sensitive functionalities?

Yes, while acidic cleavage is most common, alternative methods exist for particularly sensitive substrates.

  • Thermal Deprotection: In some cases, heating the Boc-protected amine, sometimes under vacuum, can induce deprotection.[15][16]

  • Lewis Acids: Milder Lewis acids like zinc bromide can be used.[7]

  • Alternative Reagents: Reagents like oxalyl chloride in methanol have been reported for mild deprotection.[17][18]

  • Water-Mediated Deprotection: Heating in water at reflux can also effect Boc removal in a neutral and environmentally friendly manner.[19][20]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the N-Boc-4-ethynylpiperidine (1 equivalent) in dichloromethane (DCM). A common concentration is 0.1-0.5 M.

  • To the stirred solution, add trifluoroacetic acid (TFA). A common ratio is a 25% solution of TFA in DCM (v/v), though this can be increased to 1:1 TFA:DCM for less reactive substrates.[2][3]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup to the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the this compound.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
  • Dissolve the N-Boc-4-ethynylpiperidine (1 equivalent) in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the mixture at room temperature for 1 to 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[2]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]

  • The resulting solid can be dried under vacuum to yield this compound hydrochloride.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubMed. (2001, October). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2019, June 12). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ? Retrieved from [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? Retrieved from [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]

  • National Institutes of Health. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Retrieved from [Link]

  • ResearchGate. (2025, September 9). STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. Retrieved from [Link]

Sources

Technical Support Center: Preventing Homocoupling of 4-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethynylpiperidine. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction: the homocoupling of terminal alkynes. My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the homocoupling of this compound.

Q1: What is homocoupling, and why is it a problem with this compound?

A1: Homocoupling, in this context, refers to the undesired dimerization of two molecules of this compound to form a symmetrical 1,3-diyne (a butadiyne derivative). This side reaction is a significant issue because it consumes your valuable starting material, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be challenging to separate during purification due to similar physical properties.[1] Terminal alkynes, like this compound, are susceptible to this reaction, particularly under the oxidative conditions often employed in cross-coupling reactions like the Sonogashira, Glaser, and Hay couplings.[2][3][4][5]

Q2: I'm performing a Sonogashira coupling, and I'm seeing a significant amount of a byproduct that I suspect is the homocoupled dimer. What's causing this?

A2: In the context of a Sonogashira reaction, the primary culprit for homocoupling is often the copper(I) co-catalyst.[6][7] While essential for the catalytic cycle of the cross-coupling, the copper acetylide intermediate can undergo oxidative dimerization, especially in the presence of oxygen.[5][6] This process is also known as Glaser coupling.[2][4][5] The concentration of both the catalyst and oxygen can significantly influence the extent of homocoupling.[7][8]

Q3: Are there any "quick fixes" I can try to minimize homocoupling in my next Sonogashira reaction?

A3: While a "quick fix" isn't always a substitute for thorough optimization, here are a few immediate strategies you can implement:

  • Ensure Rigorous Inert Atmosphere: Oxygen is a key promoter of homocoupling.[9] Deoxygenate your solvents thoroughly and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.

  • Consider a "Copper-Free" Sonogashira: Numerous protocols exist that circumvent the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser-type homocoupling.[6][10][11]

  • Use a Hydrogen Atmosphere: Diluting the inert atmosphere with hydrogen gas (typically 5% H₂ in N₂ or Ar) has been shown to dramatically reduce homocoupling to as low as 2%.[5][7][8]

Q4: My this compound is Boc-protected. Does this influence its tendency to homocouple?

A4: The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen does not directly participate in the alkyne coupling reaction. Its primary role is to protect the secondary amine. However, the overall steric and electronic properties of the molecule can have subtle effects on reaction kinetics. The fundamental principles and troubleshooting steps for preventing homocoupling remain the same regardless of the protecting group on the piperidine nitrogen.

Q5: How can I confirm that the byproduct I'm observing is indeed the homocoupled dimer?

A5: The most definitive way to identify the byproduct is through standard analytical techniques:

  • Mass Spectrometry (MS): The homocoupled dimer will have a molecular weight that is double that of your this compound starting material, minus two hydrogen atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you will observe the disappearance of the terminal alkyne proton signal. The symmetry of the dimer will also lead to a simplified spectrum compared to an unsymmetrical cross-coupled product.

  • Thin Layer Chromatography (TLC): The homocoupled product will typically have a different Rf value than your starting material and the desired cross-coupled product.

Part 2: Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect approach to systematically diagnosing and solving homocoupling issues.

Issue 1: Significant Homocoupling in Copper-Catalyzed Reactions (e.g., Sonogashira, Glaser, Hay)
Potential Cause Underlying Rationale Troubleshooting Steps & Solutions
Presence of Oxygen Oxygen acts as an oxidant, promoting the oxidative dimerization of copper acetylides (Glaser coupling).[2][12] This is a common and often underestimated cause.1. Deoxygenate Solvents: Sparge solvents with an inert gas (N₂ or Ar) for at least 30 minutes prior to use. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. Use Schlenk techniques for transfers of reagents and solvents. 3. Hydrogen Atmosphere: As a more robust solution, use a pre-mixed gas of 5% hydrogen in nitrogen or argon.[5][7][8]
High Copper Catalyst Loading A higher concentration of the copper catalyst can increase the rate of the undesired homocoupling pathway relative to the cross-coupling reaction.[7][8]1. Reduce Copper Loading: Titrate the amount of Cu(I) salt (e.g., CuI) to the lowest effective concentration. Start with catalytic amounts (1-5 mol%). 2. Slow Addition: If permissible by the reaction kinetics, consider the slow addition of the this compound to maintain a low instantaneous concentration.
Inappropriate Ligand Choice The ligand on the palladium catalyst can influence the relative rates of the cross-coupling and homocoupling pathways by modulating the electronics and sterics of the metal center.[6]1. Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling.[6] 2. N-Heterocyclic Carbenes (NHCs): Consider using NHC ligands, which have shown efficacy in minimizing side reactions in some coupling systems.[6]
Suboptimal Base The base plays a crucial role in the deprotonation of the terminal alkyne. An inappropriate base can affect the equilibrium concentrations of the reactive species.1. Base Screening: Test different amine bases (e.g., triethylamine, diisopropylethylamine, piperidine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The choice of base can be substrate-dependent.
Issue 2: Homocoupling in "Copper-Free" Cross-Coupling Reactions

While less common, homocoupling can still occur in the absence of a copper co-catalyst, often through a palladium-mediated pathway.

Potential Cause Underlying Rationale Troubleshooting Steps & Solutions
Presence of an Oxidant Even in the absence of copper, an oxidant can facilitate the palladium-catalyzed homocoupling of terminal alkynes.[13]1. Strict Exclusion of Air: As with copper-catalyzed reactions, maintaining a rigorous inert atmosphere is critical. 2. Use of a Reducing Agent: The addition of a mild reducing agent can help to maintain the palladium catalyst in its active Pd(0) state and suppress oxidative side reactions.[14]
Use of a Pd(II) Precatalyst When using a Pd(II) salt (e.g., Pd(OAc)₂), it must be reduced in-situ to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of the alkyne.[1]1. Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.[1]

Part 3: Preventative Strategies and Protocols

Proactive measures are often the most effective way to avoid homocoupling. Here are two key strategies with detailed protocols.

Strategy 1: Protecting the Terminal Alkyne

One of the most robust methods to prevent homocoupling is to "cap" or protect the terminal alkyne with a protecting group. This strategy is particularly useful when the alkyne needs to be carried through multiple synthetic steps.

Conceptual Workflow:

G start This compound protect Protect Alkyne (e.g., with TMS-Cl) start->protect Protection Step reaction Perform Desired Reaction (e.g., Suzuki Coupling) protect->reaction Reaction on another part of the molecule deprotect Deprotect Alkyne (e.g., with TBAF) reaction->deprotect Deprotection Step product Desired Product with Terminal Alkyne deprotect->product

Caption: Workflow for using a protecting group strategy.

Common Protecting Groups for Terminal Alkynes:

Protecting Group Abbreviation Typical Deprotection Conditions Notes
TrimethylsilylTMSK₂CO₃ in MeOH; TBAF in THF[15]Commonly used, but can be labile. Separation from byproducts can sometimes be challenging due to similar polarities.[16]
TriisopropylsilylTIPSTBAF in THFMore sterically hindered and generally more robust than TMS.
(3-Cyanopropyl)dimethylsilylCPDMSMild basic or acidic conditionsA polar protecting group that can facilitate purification by chromatography.[16]
DiphenylphosphorylPh₂P(O)Mild basic conditions (e.g., K₂CO₃ in MeOH)A highly polar protecting group that is stable to a wide range of reaction conditions.[16]

Protocol: TMS Protection of Boc-4-Ethynylpiperidine

  • Setup: To a solution of Boc-4-ethynylpiperidine (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Stirring: Stir the resulting solution at 0 °C for 30 minutes.

  • Quenching: Add trimethylsilyl chloride (TMS-Cl, 1.2 eq) dropwise at 0 °C.

  • Warm to Room Temperature: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Strategy 2: The Copper-Free Sonogashira Coupling

By eliminating the copper co-catalyst, you remove the primary pathway for Glaser-type homocoupling.

Reaction Mechanism Overview:

G pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L₂) pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-alkyne(L₂) pd_aryl->pd_alkyne Deprotonation & Ligand Exchange (R-C≡C-H, Base) product Ar-Alkyne pd_alkyne->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for a copper-free Sonogashira reaction.

Protocol: Copper-Free Sonogashira Coupling of Boc-4-Ethynylpiperidine with an Aryl Bromide

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 eq), Boc-4-ethynylpiperidine (1.2 eq), a palladium(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a deoxygenated solvent (e.g., THF, dioxane, or DMF).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

By understanding the mechanisms that lead to homocoupling and by applying these targeted troubleshooting and preventative strategies, you can significantly improve the efficiency and outcome of your reactions involving this compound.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Anilkumar, G., & Saranya, S. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(44), 23188-23202. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Zhang, L., et al. (2017). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. Molecules, 22(1), 123. [Link]

  • Wang, C., et al. (2013). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 33(7), 1373-1385. [Link]

  • Li, J. H., et al. (2005). Requirement for an oxidant in Pd/Cu co-catalyzed terminal alkyne homocoupling to give symmetrical 1,4-disubstituted 1,3-diynes. The Journal of Organic Chemistry, 70(2), 703-706. [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Reddy, M. S., et al. (2007). Homo and Heterocoupling of Terminal Alkynes Using Catalytic CuCl2 and DBU. Chinese Journal of Chemistry, 25(4), 567-571. [Link]

  • Wnuk, S. F., et al. (2022). Copper-Mediated Homocoupling of N-propargylcytisine—Synthesis and Spectral Characterization of Novel Cytisine-Based Diyne Dimer. Molecules, 27(19), 6296. [Link]

  • Wikipedia. (n.d.). Glaser coupling. [Link]

  • Berdonces-Layunta, A., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5448-5459. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Organic Letters, 11(11), 2421-2423. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Organic Letters, 12(1), 88-91. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • PubChem. (n.d.). tert-Butyl this compound-1-carboxylate. [Link]

  • Kolarovic, A., et al. (2012). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry, 23(11), 2291-2297. [Link]

  • Nasiri, F., & Pour, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7481. [Link]

  • Berdonces-Layunta, A., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. [Link]

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Sources

Technical Support Center: Scaling Up the Synthesis of N-Boc-4-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-4-ethynylpiperidine, a critical building block in medicinal chemistry. We will move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common scale-up challenges, and provide validated protocols to ensure reproducible, high-yield outcomes.

Synthetic Route Overview: The Homologation Approach

The most reliable and scalable synthesis of N-Boc-4-ethynylpiperidine from its corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, is achieved via a one-carbon homologation reaction. While several methods exist for converting aldehydes to terminal alkynes, the Ohira-Bestmann modification of the Seyferth-Gilbert homologation is particularly well-suited for this transformation due to its mild reaction conditions and compatibility with base-sensitive substrates.[1][2]

The reaction proceeds by generating a key dimethyl (diazomethyl)phosphonate anion in situ from the Ohira-Bestmann reagent. This anion then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently eliminates dimethyl phosphate and dinitrogen gas to yield the desired terminal alkyne after a 1,2-migration.[3][4]

Overall Synthetic Workflow

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Homologation (Focus of this Guide) A N-Boc-4-piperidone B tert-Butyl 4-formylpiperidine-1-carboxylate (Aldehyde Precursor) A->B Reduction & Oxidation (e.g., NaBH4 then PCC/Dess-Martin) C N-Boc-4-ethynylpiperidine (Final Product) B->C Ohira-Bestmann Reaction (Key Transformation) G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low or No Yield c1 Reagent Quality Issue? start->c1 c2 Starting Aldehyde Impure? start->c2 c3 Incorrect Stoichiometry? start->c3 c4 Sub-optimal Conditions? start->c4 s1 Use fresh, high-purity Ohira-Bestmann reagent. Verify by NMR if necessary. c1->s1 s2 Purify aldehyde via chromatography. Check for acidic/basic impurities. c2->s2 s3 Use 1.0-1.2 eq. of reagent. Ensure K2CO3 is anhydrous and in slight excess (2.0 eq.). c3->s3 s4 Ensure reaction is stirred efficiently. Allow to warm to RT and run overnight. Monitor by TLC. c4->s4

Sources

Technical Support Center: Catalyst Selection for 4-Ethynylpiperidine Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the catalytic transformations of 4-ethynylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations of this versatile building block. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Sonogashira Coupling: Forging C-C Bonds

The Sonogashira coupling is a cornerstone reaction for functionalizing this compound, enabling the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[1][2] Success in this reaction is highly dependent on the careful selection of the catalyst system and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling of this compound with an aryl bromide is sluggish or failing. What are the likely causes and how can I improve the yield?

A1: Low reactivity in Sonogashira couplings, especially with less reactive aryl bromides, is a common challenge.[3] The issue often stems from the catalyst system or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Integrity:

    • Palladium Source: While Pd(PPh₃)₄ is a workhorse, it can be sensitive to air.[3] Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[1] For particularly challenging couplings, catalysts with bulky, electron-rich phosphine ligands, such as those derived from P(t-Bu)₃ or biaryl phosphines (e.g., S-PHOS), can enhance the rate of oxidative addition, which is often the rate-limiting step.[4][5]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is a standard co-catalyst that facilitates the formation of a copper acetylide intermediate, accelerating the reaction.[1] Ensure your CuI is fresh, as it can degrade over time.

  • Reaction Conditions:

    • Temperature: Aryl bromides typically require higher temperatures than aryl iodides to react efficiently.[1][3] If you are running the reaction at room temperature, consider heating it to 60-100°C.[6]

    • Solvent and Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial for deprotonating the alkyne.[3] Using the amine as a co-solvent or the sole solvent can be effective.[7] Ensure your solvents and bases are anhydrous and thoroughly degassed, as oxygen can lead to unwanted alkyne homocoupling (Glaser coupling) and catalyst deactivation.[3] Some anecdotal evidence suggests that solvents like THF might promote the formation of palladium black (catalyst decomposition).[7]

Q2: I'm observing significant homocoupling of this compound. How can I minimize this side reaction?

A2: Homocoupling is a notorious side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.[3]

  • Copper-Free Conditions: The most direct solution is to perform a copper-free Sonogashira coupling.[1][3] This variation relies on the palladium catalyst alone to facilitate the coupling. While it may require more reactive aryl halides (iodides or triflates) or more specialized palladium catalysts and ligands, it effectively eliminates the primary pathway for homocoupling.[8]

  • Rigorous Degassing: If a copper co-catalyst is necessary, ensure your reaction setup is meticulously degassed and maintained under an inert atmosphere (argon or nitrogen).[3] Techniques like freeze-pump-thaw cycles for your solvent are highly recommended.[7]

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

This protocol is adapted for a copper-free Sonogashira reaction, which is beneficial for minimizing homocoupling byproducts.

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as cesium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (2 mol%) and a phosphine ligand like P(t-Bu)₃ (6 mol%).

  • Solvent and Degassing: Add a degassed solvent like t-BuOH.[9] Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110°C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated. The product can be purified by column chromatography.

Troubleshooting Flowchart: Sonogashira Coupling

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Coupling Check_Catalyst Is the Pd catalyst and CuI fresh? Start->Check_Catalyst Check_Conditions Are reaction conditions optimized? Start->Check_Conditions Check_Catalyst->Start No, replace Change_Ligand Use bulky, electron-rich phosphine ligand Check_Catalyst->Change_Ligand Yes Increase_Temp Increase temperature (60-100°C for ArBr) Check_Conditions->Increase_Temp No Degas_Thoroughly Ensure rigorous degassing (F-P-T) Check_Conditions->Degas_Thoroughly Yes Homocoupling Significant Homocoupling? Increase_Temp->Homocoupling Change_Ligand->Homocoupling Degas_Thoroughly->Homocoupling Copper_Free Switch to copper-free conditions Homocoupling->Copper_Free Yes Success Reaction Successful Homocoupling->Success No Copper_Free->Success

Caption: Troubleshooting Decision Tree for Sonogashira Coupling.

II. Click Chemistry: Azide-Alkyne Cycloadditions

The reaction of the ethynyl group of this compound with an azide to form a triazole is a prime example of "click chemistry".[10] This transformation is valued for its high efficiency, broad scope, and mild reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main catalyst options for the azide-alkyne cycloaddition with this compound, and when should I choose one over the other?

A1: There are two primary catalytic approaches for this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, utilizing a copper(I) catalyst to achieve high reaction rates and excellent regioselectivity, exclusively forming the 1,4-disubstituted triazole.[10] The active Cu(I) can be generated from Cu(I) salts or by reducing Cu(II) salts with agents like sodium ascorbate.[10] This method is ideal for most applications where the presence of copper is not a concern.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "Copper-Free Click Chemistry": This approach avoids the use of a cytotoxic metal catalyst, making it suitable for biological applications and in vivo studies.[11][12][13] In this case, the alkyne component is a strained cyclooctyne that reacts readily with azides without a catalyst.[12] For this compound, this would involve coupling it with a molecule already containing a strained cyclooctyne.

Q2: My CuAAC reaction is not proceeding to completion. What are some common pitfalls?

A2: If your CuAAC reaction is stalling, consider the following:

  • Copper Catalyst Oxidation: The active catalyst is Cu(I). If your reaction is exposed to oxygen, it can be oxidized to the inactive Cu(II) state. The addition of a reducing agent like sodium ascorbate helps to maintain the copper in its active form.[10]

  • Ligand Choice: While not always necessary, a stabilizing ligand for the copper(I) can improve catalyst performance and prevent catalyst degradation. Tris(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand for this purpose.[14]

  • pH of the Reaction Medium: The CuAAC reaction is generally robust over a wide pH range (4-12).[10] However, extreme pH values can affect the stability of your reactants or the catalyst.

III. Selective Hydrogenation: From Alkyne to Alkene or Alkane

The reduction of the ethynyl group in this compound can yield either the corresponding alkene (4-vinylpiperidine) or the fully saturated alkane (4-ethylpiperidine). Achieving high selectivity for the desired product is the primary challenge.

Frequently Asked Questions (FAQs)

Q1: How can I selectively hydrogenate this compound to 4-vinylpiperidine without over-reduction to the alkane?

A1: Selective semi-hydrogenation of an alkyne to a cis-alkene is a classic synthetic challenge. The key is to use a "poisoned" or modified catalyst that is active enough to reduce the alkyne but not the resulting alkene.

  • Lindlar's Catalyst: The most well-known catalyst for this transformation is Lindlar's catalyst, which consists of palladium on calcium carbonate that has been treated with a poison like lead acetate and quinoline.[15] This system generally provides good selectivity for the cis-alkene.

  • Other Heterogeneous Catalysts: Other catalyst systems have been developed to improve upon the Lindlar catalyst. For instance, intermetallic compounds like Pd₃Pb have shown superior selectivity in alkyne semi-hydrogenation.[16] Nickel-based catalysts, such as those dispersed on graphite (Ni-Gr1) or nickel nanoparticles in ionic liquids, can also be effective and offer a lower-cost alternative to palladium.[15][17]

  • Homogeneous Catalysts: Certain homogeneous catalysts, like ruthenium complexes, can also be employed for selective alkyne reduction.[17]

Q2: I need to synthesize the trans-alkene from this compound. What catalytic methods are available?

A2: The direct catalytic hydrogenation of an alkyne to a trans-alkene is not a standard transformation, as hydrogenation typically proceeds via syn-addition. However, a two-step approach can be employed:

  • Hydrosilylation followed by Protodesilylation: A ruthenium-catalyzed trans-hydrosilylation of the alkyne can be performed, followed by protodesilylation to yield the trans-alkene.[18][19][20] This method is compatible with a wide range of functional groups.[18][20]

Catalyst Performance in Selective Hydrogenation
Catalyst SystemProduct SelectivityKey Features
Lindlar's Catalyst High for cis-alkeneClassic method, but uses toxic lead.[15]
Pd₃Pb/SiO₂ Excellent for cis-alkeneSuperior to Lindlar's catalyst in some cases.[16]
Ni-NPs in Ionic Liquid Good for cis-alkeneLow-cost, reusable catalyst system.[15]
[Cp*Ru(MeCN)₃]PF₆ High for trans-alkene (two steps)Involves hydrosilylation and protodesilylation.[18][20]

IV. Hydration of the Alkyne: Synthesis of Ketones

The addition of water across the triple bond of this compound, known as hydration, results in the formation of a ketone.

Frequently Asked Questions (FAQs)

Q1: What are the standard catalytic conditions for the hydration of this compound?

A1: The hydration of a terminal alkyne like this compound typically follows Markovnikov's rule, leading to the formation of a methyl ketone.[21][22]

  • Acid-Catalyzed Hydration with a Mercury Catalyst: The most common method involves the use of aqueous sulfuric acid (H₂SO₄) with a mercury(II) salt, such as HgSO₄, as a catalyst.[21] The mercury salt acts as a potent electrophile to activate the alkyne towards nucleophilic attack by water.[23] The reaction proceeds through an enol intermediate, which then tautomerizes to the more stable ketone.[21]

Q2: Are there any mercury-free alternatives for alkyne hydration?

A2: Due to the toxicity of mercury, there is significant interest in developing mercury-free hydration methods. While less common for simple terminal alkynes, gold and other transition metal catalysts have been explored for this transformation. However, for a straightforward synthesis of the methyl ketone from this compound, the mercury-catalyzed method remains the most reliable and widely used in laboratory settings.

Reaction Scheme: Hydration of this compound

Hydration_Reaction Reactant This compound Reagents H₂O, H₂SO₄, HgSO₄ Reactant->Reagents Product 4-Acetylpiperidine Reagents->Product

Caption: Catalytic Hydration of this compound.

V. General Troubleshooting

Q: I'm observing a black precipitate in my palladium-catalyzed reaction. What is it and is it a problem?

A: The formation of a black precipitate, commonly known as "palladium black," indicates that your palladium catalyst has aggregated and precipitated out of the solution.[24] This is a form of catalyst deactivation and will lead to a decrease in reaction rate or complete cessation of the reaction.

  • Causes: This can be caused by several factors, including the presence of oxygen, high temperatures, or the use of ligands that are not robust enough to stabilize the palladium nanoparticles.[24]

  • Prevention: To prevent the formation of palladium black, ensure your reaction is thoroughly deoxygenated, use the appropriate temperature for your specific reaction, and consider using more robust ligands if catalyst decomposition is a persistent issue.

References

  • Selective Hydrogenation of Functionalized Alkynes to (E)-Alkenes, Using Ordered Alloys as Catalysts | ACS Catalysis - ACS Publications. (2016).
  • Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules? | Chemical Reviews. (n.d.).
  • Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. (2016). RSC Publishing.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
  • Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs | ACS Catalysis. (n.d.).
  • (PDF) Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. (n.d.).
  • A chemoselective reduction of alkynes to (E)-alkenes. (2002). PubMed.
  • Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle C
  • A Chemoselective Reduction of Alkynes to (E)-Alkenes. (n.d.). Stanford University.
  • A Chemoselective Reduction of Alkynes to (E)-Alkenes. (2002). Organic Chemistry Portal.
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  • Copper-Free Click Chemistry. (n.d.). Sigma-Aldrich.
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  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • Copper-free Click Chemistry Reagents. (n.d.). Glen Research.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. (2025).
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  • Copper-free click chemistry in living animals. (n.d.). PMC - NIH.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PMC - NIH.
  • Copper-free click chemistry in Applic
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  • Acid Catalyzed Hydration of Alkynes with Practice Problems. (n.d.). Chemistry Steps.
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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Ethynylpiperidine and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, terminal alkynes are indispensable building blocks. Their ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions has cemented their role in drug discovery, materials science, and chemical biology. Among the diverse array of available alkynes, 4-ethynylpiperidine occupies a unique chemical space, merging the reactivity of a terminal alkyne with the conformational rigidity and basic nitrogen atom of a piperidine ring. This guide provides a comparative analysis of the reactivity of this compound against other common terminal alkynes in three cornerstone reactions: the Sonogashira coupling, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Glaser coupling.

Understanding the Reactivity Landscape of Terminal Alkynes

The reactivity of a terminal alkyne is primarily governed by the acidity of the sp-hybridized C-H bond and the steric accessibility of the triple bond. Electronic effects of the substituent attached to the alkyne terminus play a crucial role; electron-withdrawing groups increase the acidity of the terminal proton, facilitating its removal by a base, a key step in many coupling reactions. Conversely, electron-donating groups can decrease this acidity. Steric hindrance around the alkyne can impede the approach of bulky catalysts and coupling partners, thereby reducing reaction rates.[1][2]

This compound presents an interesting case. The piperidine ring is an aliphatic, electron-donating group, which might be expected to slightly decrease the acidity of the alkyne proton compared to aryl alkynes. However, the basic nitrogen atom can influence the reaction environment, potentially acting as an internal base or coordinating to the metal catalyst. This dual nature can lead to unique reactivity profiles.

Comparative Reactivity in Key Coupling Reactions

To provide a clear comparison, we will examine the performance of this compound in relation to two benchmark terminal alkynes: phenylacetylene (an aryl alkyne) and 1-hexyne (a simple alkyl alkyne). The data presented is a synthesis of typical results found in the literature, intended to be illustrative of general trends. Actual yields and reaction times will vary depending on the specific substrates, catalysts, and conditions employed.

Sonogashira Coupling

The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4]

Key Mechanistic Considerations: The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the halide, while the copper cycle facilitates the deprotonation of the alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. The basicity of the amine in the reaction medium is critical for the deprotonation of the alkyne.

Reactivity Comparison:

AlkyneTypical Aryl HalideTypical ConditionsTypical YieldTypical Reaction Time
This compound 4-IodoanisolePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °CGood to Excellent4-12 h
Phenylacetylene 4-IodoanisolePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °CExcellent2-6 h
1-Hexyne 4-IodoanisolePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °CGood6-16 h

Analysis of this compound's Reactivity:

This compound generally exhibits good to excellent reactivity in Sonogashira couplings. Its performance is often comparable to, or slightly slower than, phenylacetylene. The electron-rich nature of aryl alkynes can enhance the rate of the coupling reaction.[5] In contrast, simple alkyl alkynes like 1-hexyne tend to be slightly less reactive.[5] The piperidine nitrogen in this compound does not appear to significantly hinder the reaction and may even contribute to the basicity of the reaction medium, aiding in the deprotonation of the alkyne. However, in some cases, the basic nitrogen can coordinate to the palladium catalyst, potentially influencing its activity. Careful choice of base and reaction conditions is therefore important.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, CuI, and Solvent catalyst Add Pd Catalyst and Base (e.g., Et3N) reagents->catalyst heating Heat to Reaction Temperature (e.g., 60 °C) under Inert Atmosphere catalyst->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Quench Reaction (e.g., with NH4Cl) monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

A typical workflow for a Sonogashira coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[6][7]

Key Mechanistic Considerations: The reaction is catalyzed by copper(I), which activates the terminal alkyne towards cycloaddition with the azide. The formation of the copper acetylide is a crucial step. The reaction is known for its high functional group tolerance and can often be performed in aqueous media.[8]

Reactivity Comparison:

AlkyneAzideTypical ConditionsTypical YieldTypical Reaction Time
This compound Benzyl AzideCuSO₄, Sodium Ascorbate, t-BuOH/H₂O, rtExcellent1-4 h
Phenylacetylene Benzyl AzideCuSO₄, Sodium Ascorbate, t-BuOH/H₂O, rtExcellent0.5-2 h
1-Hexyne Benzyl AzideCuSO₄, Sodium Ascorbate, t-BuOH/H₂O, rtExcellent2-6 h

Analysis of this compound's Reactivity:

In CuAAC reactions, this compound is highly reactive, typically affording excellent yields in short reaction times. The reaction is generally very robust and less sensitive to the electronic nature of the alkyne compared to the Sonogashira coupling. While phenylacetylene may react slightly faster due to its electronic properties, this compound and 1-hexyne also perform exceptionally well. The basic nitrogen of the piperidine ring does not interfere with the reaction and can be a useful handle for further functionalization or for modulating the solubility of the resulting triazole.

Experimental Workflow: CuAAC Reaction

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Azide and This compound in Solvent (e.g., t-BuOH/H₂O) catalyst Add CuSO₄ solution, then Sodium Ascorbate solution reagents->catalyst stirring Stir at Room Temperature catalyst->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring extract Extract with Organic Solvent (e.g., EtOAc) monitoring->extract wash Wash with Brine extract->wash purify Purify by Column Chromatography or Recrystallization wash->purify

A general workflow for a CuAAC "click" reaction.
Glaser Coupling

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, typically using a copper salt as a catalyst and an oxidant such as oxygen.[9][10]

Key Mechanistic Considerations: The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative coupling. The choice of ligand for the copper catalyst can significantly influence the reaction's efficiency. The Glaser coupling can sometimes be an undesired side reaction in other copper-catalyzed reactions involving terminal alkynes.[11]

Reactivity Comparison:

AlkyneTypical ConditionsTypical YieldPotential for Side Reactions
This compound CuCl, TMEDA, O₂, Acetone, rtGood to ExcellentLow
Phenylacetylene CuCl, Pyridine, O₂, Methanol, rtExcellentLow
1-Hexyne CuCl, TMEDA, O₂, Acetone, rtGoodModerate (polymerization)

Analysis of this compound's Reactivity:

This compound is a suitable substrate for Glaser coupling, affording the corresponding symmetric diyne in good yields. The reaction conditions are generally mild. Compared to phenylacetylene, which is highly efficient in this reaction, aliphatic alkynes like this compound and 1-hexyne can sometimes be prone to polymerization or other side reactions under certain conditions. The presence of the piperidine nitrogen in this compound can act as a ligand for the copper catalyst, potentially influencing the course of the reaction. The use of a bidentate ligand like TMEDA is often beneficial for achieving high yields with aliphatic alkynes.

Logical Relationship: Factors Influencing Alkyne Reactivity

Reactivity_Factors cluster_alkyne Alkyne Properties cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes A This compound Electronic Electronic Effects (pKa of C-H) A->Electronic e⁻ donating Steric Steric Hindrance A->Steric Moderate Basicity Substrate Basicity (N atom) A->Basicity Present B Phenylacetylene B->Electronic e⁻ withdrawing (inductive) B->Steric Moderate B->Basicity Absent C 1-Hexyne C->Electronic e⁻ donating C->Steric Low C->Basicity Absent Rate Reaction Rate Electronic->Rate Steric->Rate Basicity->Rate Can influence catalyst/base Side_Rxns Side Reactions (e.g., Glaser Coupling) Basicity->Side_Rxns Can promote homocoupling Yield Product Yield Rate->Yield

Factors influencing the reactivity of different terminal alkynes.

Experimental Protocols

General Protocol for Sonogashira Coupling
  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Add anhydrous solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.1-1.5 equiv) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • In a round-bottom flask, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent mixture (e.g., t-butanol/water 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv) in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is often observed.

  • Stir the reaction mixture vigorously at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.[7][12]

Conclusion

This compound is a versatile and highly reactive terminal alkyne that performs well in a range of important coupling reactions. Its reactivity in Sonogashira couplings is comparable to other aliphatic alkynes and only slightly lower than electron-rich aryl alkynes. In the robust CuAAC reaction, its performance is excellent and on par with other commonly used terminal alkynes. For Glaser homocoupling, it is a suitable substrate, although care must be taken to avoid potential side reactions. The presence of the basic piperidine nitrogen offers both opportunities and challenges. While it can potentially coordinate to metal catalysts, it also provides a valuable site for further molecular elaboration and can influence the physicochemical properties of the final products, a feature of significant interest in drug discovery and development.

References

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  • Esparza-Bores, F. O., et al. (2016). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, 45(2), 528-535.
  • Alonso, F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035-2049.
  • Lin, Y.-A., & Chen, P. R. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 134(12), 5528-5531.
  • Wang, D., et al. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 9(56), 32599-32603.
  • Pericas, M. A., et al. (2015). CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst.
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  • Hu, X., et al. (2018). Copper-Catalyzed Formal [4+2] Cycloaddition of Enoldiazoimides with Sulfur Ylides.
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Navigating the Analytical Maze: A Comparative Guide to Purity Determination of 4-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 4-Ethynylpiperidine, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its purity directly impacts the impurity profile of the final active pharmaceutical ingredient (API), making robust analytical methods for its quality control indispensable. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound, offering insights into the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.

The Criticality of Purity in this compound

This compound (C7H11N) is a versatile intermediate.[1][2] Potential impurities can arise from the synthetic route, such as unreacted starting materials, by-products, or degradation products.[][4] These impurities can be structurally similar to this compound, posing a significant challenge for their separation and quantification. The presence of such impurities can lead to downstream reaction inefficiencies, the formation of undesired side products, and potential safety concerns in the final drug product. Therefore, employing a suite of orthogonal analytical methods is crucial for a comprehensive purity assessment.

A Comparative Overview of Analytical Methodologies

The choice of an analytical method for purity determination is dictated by several factors, including the nature of the expected impurities, the required sensitivity and selectivity, and the analytical throughput. Here, we compare the most effective techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Technique Principle Strengths Limitations Typical Application
GC-MS Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.High sensitivity for volatile impurities, excellent separation efficiency, and definitive identification through mass spectral libraries.[5][6]Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for polar compounds.Detection of residual solvents, starting materials, and volatile by-products.
HPLC (RP-HPLC) Separation based on the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Versatile for a wide range of polar and nonpolar compounds, high precision and accuracy, and well-established for routine quality control.[7][8]May have lower sensitivity for compounds lacking a UV chromophore. Method development can be time-consuming.Quantification of the main component and non-volatile impurities, including isomers and degradation products.[9][10]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural elucidation of the main component and impurities. Quantitative NMR (qNMR) offers high accuracy without the need for reference standards of impurities.[11]Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.Structural confirmation, identification of unknown impurities, and absolute purity determination (qNMR).

In-Depth Methodologies and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Causality of Experimental Choices: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. The choice of a capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is optimal for separating compounds based on their boiling points, which is the primary separation mechanism in this case. Electron Ionization (EI) is employed for its ability to generate reproducible fragmentation patterns, facilitating library matching for impurity identification.

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh this compound Solvent Dissolve in appropriate solvent (e.g., Dichloromethane) Sample->Solvent InternalStd Add Internal Standard Solvent->InternalStd Vial Transfer to GC vial InternalStd->Vial Injector Inject into GC Vial->Injector Column Separation on Capillary Column Injector->Column MS_Detector Detection by MS (EI) Column->MS_Detector Chromatogram Obtain Total Ion Chromatogram (TIC) MS_Detector->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantify Impurities LibrarySearch->Quantification Purity Calculate Purity Quantification->Purity

Caption: GC-MS workflow for this compound purity.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane. Add an appropriate internal standard (e.g., undecane) for quantitative analysis.

  • GC Conditions:

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-400.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the internal standard method. The purity is calculated by subtracting the percentage of all identified impurities from 100%.

High-Performance Liquid Chromatography (HPLC) for Comprehensive Purity Assessment

Causality of Experimental Choices: Reversed-phase HPLC (RP-HPLC) is a highly versatile technique for separating a wide range of compounds. For this compound, which is a basic compound, an acidic mobile phase is used to ensure its protonation, leading to better peak shape and retention on a C18 column. The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can further enhance retention for such polar compounds that may otherwise elute too quickly.[8] UV detection is suitable as the piperidine ring exhibits some UV absorbance, although sensitivity can be a limitation. For compounds lacking a strong chromophore, alternative detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be employed.[8]

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh this compound MobilePhase Dissolve in Mobile Phase Sample->MobilePhase Filter Filter through 0.45 µm filter MobilePhase->Filter Vial Transfer to HPLC vial Filter->Vial Injector Inject into HPLC Vial->Injector Column Separation on C18 Column Injector->Column UV_Detector Detection by UV Column->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify by Area % Integration->Quantification Purity Calculate Purity Quantification->Purity NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Accurately weigh This compound InternalStd Accurately weigh Internal Standard Sample->InternalStd Solvent Dissolve in deuterated solvent (e.g., CDCl3) InternalStd->Solvent Tube Transfer to NMR tube Solvent->Tube Spectrometer Acquire ¹H NMR Spectrum Tube->Spectrometer Integration Integrate characteristic peaks of analyte and internal standard Spectrometer->Integration Calculation Calculate Purity using the qNMR formula Integration->Calculation

Sources

A Comparative Guide to the Spectroscopic Data of N-Boc-4-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. N-Boc-4-ethynylpiperidine, a versatile building block, is frequently utilized in the construction of complex bioactive molecules. Its rigid piperidine core and reactive ethynyl group make it a valuable synthon for introducing specific pharmacophores. This guide provides a comprehensive analysis of the spectroscopic data for N-Boc-4-ethynylpiperidine, offering a comparative perspective with structurally related analogues to aid in its unambiguous identification and utilization.

Molecular Structure and Spectroscopic Overview

N-Boc-4-ethynylpiperidine possesses a well-defined structure amenable to thorough spectroscopic analysis. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen introduces characteristic signals in both nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The ethynyl group at the 4-position of the piperidine ring provides a unique spectroscopic signature, crucial for its identification.

dot ```dot graph "N_Boc_4_ethynylpiperidine_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

C1 [label="C", pos="0,1!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="1,1.5!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="2,1!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="2,0!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="1,-0.5!", fontsize=12, fontcolor="#202124"]; N6 [label="N", pos="0,0!", fontsize=12, fontcolor="#EA4335"]; C7 [label="C", pos="-1,-0.5!", fontsize=12, fontcolor="#202124"]; O8 [label="O", pos="-1.5,-1!", fontsize=12, fontcolor="#EA4335"]; O9 [label="O", pos="-0.5,-1.5!", fontsize=12, fontcolor="#EA4335"]; C10 [label="C", pos="-0.5,-2.5!", fontsize=12, fontcolor="#202124"]; C11 [label="C", pos="0.5,-3!", fontsize=12, fontcolor="#202124"]; C12 [label="C", pos="-0.5,-3.5!", fontsize=12, fontcolor="#202124"]; C13 [label="C", pos="-1.5,-3!", fontsize=12, fontcolor="#202124"]; C14 [label="C", pos="3,1.25!", fontsize=12, fontcolor="#202124"]; C15 [label="C", pos="4,1.5!", fontsize=12, fontcolor="#202124"]; H1 [label="H", pos="4.5,1.75!", fontsize=10, fontcolor="#5F6368"];

N6 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N6; N6 -- C7; C7 -- O8 [style=dashed]; C7 -- O9; O9 -- C10; C10 -- C11; C10 -- C12; C10 -- C13; C3 -- C14; C14 -- C15 [style=triple]; C15 -- H1;

label="Molecular Structure of N-Boc-4-ethynylpiperidine"; fontsize=14; fontcolor="#202124"; }

Caption: General Spectroscopic Analysis Workflow

Conclusion

The spectroscopic data presented provides a robust framework for the identification and characterization of N-Boc-4-ethynylpiperidine. The distinct signals in the ¹H and ¹³C NMR spectra, particularly those associated with the ethynyl and Boc groups, serve as reliable diagnostic markers. Comparison with the spectra of N-Boc-4-hydroxypiperidine and N-Boc-piperidine-4-carboxaldehyde highlights the significant influence of the substituent at the 4-position on the spectroscopic properties of the piperidine ring. This guide, with its detailed data and comparative analysis, is intended to be a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis, facilitating the confident use of this important building block.

References

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  • LookChem. Cas 287192-97-6,1-Boc-4-ethynylpiperidine. [Link]

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  • National Institute of Standards and Technology. N-tert-Butoxycarbonyl-4-piperidone. [Link]

  • MDPI. An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis. [Link]

  • National Center for Biotechnology Information. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • SpectraBase. 1-Boc-4-hydroxypiperidine. [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

Comparative Biological Activities of 4-Ethynylpiperidine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 4-ethynylpiperidine scaffold has emerged as a privileged structural motif in medicinal chemistry, conferring advantageous properties to a diverse range of biologically active molecules. Its rigid, linear ethynyl group provides a valuable vector for probing protein binding pockets, while the piperidine ring offers a versatile anchor for modulating physicochemical properties and exploring structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of various this compound analogs, supported by experimental data and detailed protocols to inform and accelerate drug discovery programs.

Introduction to the this compound Scaffold

The piperidine ring is a ubiquitous feature in numerous pharmaceuticals, valued for its synthetic tractability and its ability to influence a compound's solubility, lipophilicity, and metabolic stability. The introduction of a 4-ethynyl substituent provides a unique combination of steric and electronic features. The triple bond is relatively unreactive in biological systems but can participate in key interactions within a target protein, such as pi-stacking and hydrogen bonding. This guide will explore the diverse therapeutic potential of this compound analogs, with a focus on their antimicrobial, immunomodulatory, and anticancer activities.

Comparative Analysis of Biological Activities

This section compares the biological activities of several this compound analogs, highlighting key differences in their potency and spectrum of action.

Antimicrobial and Antifungal Activity

Certain N-substituted this compound derivatives have demonstrated notable antimicrobial properties. For instance, para-, meta-, and ortho-fluorobenzoic esters of 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine have been investigated for their activity against a panel of bacterial and fungal strains. The introduction of a fluorine atom into the structure was found to be crucial for eliciting antimicrobial effects.[1]

Table 1: Antimicrobial Activity of Fluorinated 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine Esters

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
A-4 (para-fluoro) Active against Staphylococcus aureus, Bacillus subtilisActive against Escherichia coli, Pseudomonas aeruginosaActive against Candida albicans
A-5 (meta-fluoro) Active against Staphylococcus aureus, Bacillus subtilisActive against Escherichia coli, Pseudomonas aeruginosaActive against Candida albicans
A-6 (ortho-fluoro) Active against Staphylococcus aureus, Bacillus subtilisActive against Escherichia coli, Pseudomonas aeruginosaActive against Candida albicans

Data synthesized from qualitative descriptions in the source. Specific MIC values were not provided in the available text.[1]

The broad-spectrum activity of these compounds suggests that the this compound core, in combination with appropriate N- and ester substitutions, can be a promising starting point for the development of novel antimicrobial agents.

Immunomodulatory Effects

A notable example of a this compound analog with immunomodulatory properties is the complex of 1-(2-Ethoxypropyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate with β-Cyclodextrin (MXF-22). This compound has been shown to enhance the population of regulatory T cells (Tregs), specifically CD4+FoxP3+ T cells, in a rat model of acute lung injury.[2]

Table 2: Immunomodulatory Effects of MXF-22 on T-cell Subsets in a Rat Model of Acute Lung Injury

Treatment Group% of CD4+ T cells (Day 3)% of CD4+CD25+ T cells (Day 3)% of CD4+FoxP3+ T cells (Day 7)
Acute Pneumonia (AP) 11.2%0.7%Decreased
AP + MXF-22 26.2%3.6%Increased
AP + Polyoxidonium (Comparator) -3.2%3.0%

Data extracted from the study.[2]

Oral administration of MXF-22 led to a significant recovery of CD4+ T cells and their regulatory subsets, which was accompanied by an increase in the anti-inflammatory cytokines IL-4 and TGF-β.[2] These findings highlight the potential of this compound analogs in modulating the immune response in inflammatory conditions.

Local Anesthetic and Antiarrhythmic Activities

Fluorinated ethynylpiperidine derivatives, designated as LAS-286 and LAS-294, have been investigated for their local anesthetic and antiarrhythmic properties. These compounds exhibited low toxicity and significant biological activity. LAS-286, at a 0.5% concentration, demonstrated a more prolonged and pronounced local anesthetic effect compared to reference drugs.[3] In an aconitine-induced arrhythmia model in rats, LAS-294 showed a pronounced preventive antiarrhythmic effect in 90% of the animals at a low dose of 0.1 mg/kg.[3] Molecular docking studies suggested a high binding affinity of these compounds to Nav1.4 and Nav1.5 sodium channels, which are crucial for nerve impulse conduction and cardiac rhythm.[3]

Experimental Protocols

To ensure scientific integrity and enable the reproduction of the presented findings, this section provides detailed, step-by-step methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of test compound in broth plate Inoculate microtiter plate wells with microbial suspension start->plate Add to wells inoculum Prepare standardized microbial inoculum inoculum->plate Add to wells incubate Incubate at optimal temperature and duration plate->incubate read Visually inspect for turbidity or measure absorbance incubate->read determine_mic Determine the lowest concentration with no visible growth (MIC) read->determine_mic Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Intracellular Staining cluster_analysis Data Acquisition & Analysis isolate Isolate PBMCs from whole blood surface_stain Stain for surface markers (CD4, CD25) isolate->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm foxp3_stain Stain for intracellular FoxP3 fix_perm->foxp3_stain acquire Acquire data on a flow cytometer foxp3_stain->acquire gate Gate on lymphocyte population acquire->gate analyze Analyze CD4+CD25+FoxP3+ cells gate->analyze

Caption: Workflow for Treg analysis by flow cytometry.

Step-by-Step Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated cells with phosphate-buffered saline (PBS).

  • Surface Staining:

    • Resuspend the PBMCs in a staining buffer (e.g., PBS with 2% fetal bovine serum).

    • Add fluorescently conjugated antibodies against CD4 (e.g., FITC-conjugated) and CD25 (e.g., PE-conjugated) to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation/permeabilization buffer (commercially available kits are recommended for optimal results).

    • Incubate according to the manufacturer's instructions. This step fixes the cells and makes the cell membrane permeable to allow intracellular antibody staining.

  • Intracellular Staining:

    • Wash the fixed and permeabilized cells with a permeabilization buffer.

    • Add a fluorescently conjugated antibody against FoxP3 (e.g., APC-conjugated) to the cells.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the stained cells in staining buffer for flow cytometric analysis.

    • Acquire the data on a flow cytometer equipped with the appropriate lasers and filters.

    • Analyze the data using flow cytometry software. First, gate on the lymphocyte population based on forward and side scatter properties. Then, from the lymphocyte gate, identify the CD4+ T cell population. Finally, within the CD4+ population, quantify the percentage of cells that are double-positive for CD25 and FoxP3.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of novel therapeutic agents with a wide range of biological activities. The examples presented in this guide demonstrate its potential in the development of new antimicrobial, immunomodulatory, and cardio-active drugs. The rigid ethynyl group offers a unique tool for structure-based drug design, allowing for precise interactions with target proteins.

Future research in this area should focus on expanding the chemical diversity of this compound libraries and screening them against a broader range of biological targets. Detailed structure-activity relationship studies, guided by computational modeling and X-ray crystallography, will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, a thorough investigation of their pharmacokinetic and toxicological profiles will be necessary to identify promising candidates for further preclinical and clinical development. The continued exploration of this compound analogs holds significant promise for the discovery of next-generation therapeutics.

References

  • The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. ResearchGate. [Link]

  • Balabekova, M. K., Kairanbayeva, G. K., Yu, V. K., Zhumakova, S., Li, M., Seilkhanov, T. M., Tassibekov, K. S., Alimova, M. A., Mussilim, M. B., & Ramazanova, A. A. (2023). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. Molecules, 28(23), 7895. [Link]

  • Satbayeva, E. M., Zhumakova, S. S., Khaiitova, M. D., Kemelbekov, U. S., Tursunkhodzhaeva, F. M., Azamatov, A. A., Tursymbek, S. N., Sabirov, V. K., Nurgozhin, T. S., Yu, V. K., & Seilkhanov, T. M. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Brazilian Journal of Medical and Biological Research, 57, e13429. [Link]

  • Satbayeva, E.M., Zhumakova, S.S., Khaiitova, M.D., et al. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Brazilian Journal of Medical and Biological Research, 57, e13429. [Link]

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A Senior Application Scientist's Guide to 4-Ethynylpiperidine: A Comparative Analysis in Key Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Ethynylpiperidine

In the landscape of modern drug discovery and medicinal chemistry, the piperidine moiety is a privileged scaffold, appearing in a vast array of approved therapeutics. Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a cornerstone of rational drug design.[1] this compound, by incorporating a terminal alkyne, transforms this common scaffold into a versatile and highly reactive building block. The terminal alkyne serves as a synthetic handle for a multitude of powerful transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," and the Sonogashira cross-coupling reaction.[2][3]

The successful implementation of these reactions, however, is not merely a matter of choosing the right catalyst and reactants. The solvent system is a critical, and often underestimated, parameter that dictates solubility, reagent stability, reaction kinetics, and ultimately, the yield and purity of the final product. This guide provides an in-depth comparative analysis of this compound's performance in different solvent systems, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.

The Decisive Role of the Solvent Environment

The choice of solvent in any chemical transformation is a foundational decision that influences the entire reaction landscape. For a molecule like this compound, which possesses a basic secondary amine and a reactive terminal alkyne, the solvent's properties are paramount. Key solvent characteristics to consider include:

  • Polarity and Dielectric Constant: These properties govern the ability of the solvent to dissolve polar reactants, reagents, and stabilize charged intermediates or transition states.[4][5]

  • Protic vs. Aprotic Nature: Protic solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[4] This can be a double-edged sword: while it can aid in dissolving certain reagents, it can also solvate and deactivate nucleophiles or participate in unwanted side reactions.[6] Aprotic solvents lack these bonds and are generally less interactive with the reactants themselves.[7]

  • Coordinating Ability: Solvents can coordinate with catalytic metal centers (e.g., copper in CuAAC or palladium in Sonogashira coupling), influencing their stability and catalytic activity.[8]

This guide will dissect the performance of this compound through the lens of these properties, examining its behavior in common polar aprotic, polar protic, and nonpolar solvent systems.

Comparative Analysis in Representative Solvent Systems

Polar Aprotic Solvents: The Workhorses of Modern Synthesis

Polar aprotic solvents are often the first choice for reactions like CuAAC and Sonogashira coupling due to their ability to dissolve a wide range of organic molecules and inorganic salts while not interfering with nucleophilic processes.[4][6]

  • Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These solvents exhibit high dielectric constants and are excellent at solvating both the organic backbone of this compound and the metallic catalysts and bases used in coupling reactions. In the context of Sonogashira coupling, DMSO has been shown to be a superior solvent, leading to higher conversions and yields, even at room temperature.[9] Their high boiling points also allow for a wide range of reaction temperatures. However, their complete removal during work-up can be challenging.

  • Acetonitrile (ACN): With a moderate dielectric constant, ACN is another effective solvent for these transformations. It is particularly noted as a good solvent for Sonogashira reactions, sometimes outperforming other solvents like THF.[10] DFT calculations have suggested that the coordination of the Cu(I) catalyst to the alkyne in CuAAC is slightly endothermic in ACN, but the reaction proceeds efficiently nonetheless.[3] Its lower boiling point compared to DMF and DMSO facilitates easier removal post-reaction.

  • Tetrahydrofuran (THF): While polar, THF is less polar than DMF, DMSO, or ACN. It is a common solvent for many organic reactions, but in some Sonogashira couplings, reactions run in THF have been observed to not proceed to completion.[10]

Key Insight: For both CuAAC and Sonogashira reactions, polar aprotic solvents like DMSO and DMF often provide the best balance of solubility for all components, leading to robust and high-yielding transformations.

Polar Protic Solvents: The Realm of "Green" Chemistry and Bioconjugation

Polar protic solvents, such as water and ethanol, are attractive from a sustainability and cost perspective.[11][12] Their use, however, requires careful consideration of this compound's specific reactivity.

  • Water (H₂O): The CuAAC reaction is famously tolerant of aqueous conditions and can even experience rate acceleration in water.[3] This makes it ideal for bioconjugation applications. However, for Sonogashira couplings, water is generally a poor solvent, leading to low yields.[9] The primary concern when using unprotected this compound in protic solvents is the basicity of the piperidine nitrogen (pKa ≈ 11). In neutral or acidic water, the nitrogen will be protonated, which can drastically alter solubility and reactivity. Furthermore, the N-H bond itself can potentially react under certain conditions, though it is generally stable during standard coupling reactions.

  • Ethanol (EtOH) / Methanol (MeOH): These alcohols are also considered "green" solvents.[11] They can be used for CuAAC reactions, but like water, they are generally poor choices for Sonogashira couplings, resulting in low conversions.[9] The piperidine nitrogen can act as a base, and the solvent can act as a proton source, potentially leading to complex equilibria.

Key Insight: While aqueous or alcoholic systems are excellent for CuAAC, particularly in biological contexts, they are generally unsuitable for palladium-catalyzed cross-couplings like the Sonogashira reaction with this compound. The basicity of the piperidine must be considered in the reaction design.

Nonpolar Solvents: Niche Applications

Nonpolar solvents like toluene and dichloromethane (DCM) have more specialized applications.

  • Toluene: In certain catalyst systems for Sonogashira coupling, particularly under copper-free conditions, non-polar toluene has been identified as the optimal solvent.[8] The solubility of the highly polar this compound hydrochloride salt would be very low in such a solvent, so the free base form is required.

  • Dichloromethane (DCM): DCM is an excellent solvent for a wide range of organic compounds, including the N-Boc protected analogue of this compound.[13] However, for Sonogashira couplings, it has been shown to be an inefficient solvent, yielding poor results.[9]

Key Insight: Nonpolar solvents are generally not the first choice for reactions with this compound due to solubility mismatches with common inorganic bases and catalysts. However, they can be effective in specific, optimized catalyst systems.

Data Presentation: Summary of Solvent Performance

Solvent SystemSolvent ClassTypical ApplicationsAdvantagesDisadvantages
DMSO, DMF Polar AproticSonogashira Coupling, CuAACExcellent solubility for reactants & catalysts; wide temperature range.High boiling point makes removal difficult.
Acetonitrile Polar AproticSonogashira Coupling, CuAACGood solubility; easier to remove than DMF/DMSO.Can be less effective than DMSO in some cases.[9]
Water, Ethanol Polar ProticCuAAC (especially bioconjugation)"Green", inexpensive, non-toxic; rate acceleration in CuAAC.[3]Poor for Sonogashira; potential for acid-base side reactions with the piperidine nitrogen.[9]
Toluene NonpolarSpecialized Sonogashira CouplingCan be optimal for specific copper-free catalyst systems.[8]Poor general solubility for polar reagents and salts.
DCM Polar Aprotic (Borderline)General organic synthesisGood solubility for organic compounds.Inefficient for Sonogashira and CuAAC reactions.[9]

Head-to-Head Comparison: this compound vs. N-Boc-4-Ethynylpiperidine

A common strategy to modulate the reactivity and solubility of this compound is the introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen.[13][] This seemingly small change has significant consequences.

FeatureThis compoundN-Boc-4-EthynylpiperidineRationale & Implications
Basicity Basic (pKa ≈ 11)Non-basicThe Boc group is an electron-withdrawing carbamate, neutralizing the basicity of the nitrogen. This prevents unwanted acid-base side reactions.
Solubility Good solubility in polar protic solvents (as salt) and polar aprotic solvents.Excellent solubility in a wider range of organic solvents, including less polar ones like DCM and ethers.[13]The bulky, lipophilic Boc group increases overall organic character.
Reactivity N-H bond is potentially reactive; can act as a coordinating ligand.N-H is absent, eliminating potential side reactions at the nitrogen.The Boc group provides steric bulk near the reactive center, which could slightly modulate the reactivity of the alkyne, though this effect is generally minimal.[15]
Cost Generally less expensive.More expensive due to an additional synthetic step.The choice is often a trade-off between cost and the need for controlled reactivity and simplified purification.

Expert Recommendation: For complex, multi-step syntheses where avoiding side reactions is paramount, the use of N-Boc-4-ethynylpiperidine is highly recommended. For simpler conjugations or when cost is a primary driver, the unprotected form can be used effectively with careful solvent and base selection.

Experimental Protocols

Protocol 1: Model CuAAC (Click Chemistry) Reaction - Solvent Screening

This protocol describes a parallel experiment to evaluate the efficacy of different solvents in a model click reaction.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Analysis A Prepare Stock Solutions: 1. Benzyl Azide in Dioxane 2. This compound in Dioxane 3. Sodium Ascorbate (freshly in H2O) 4. CuSO4·5H2O in H2O B Aliquot into 4 Vials: - Vial 1: DMSO - Vial 2: ACN - Vial 3: EtOH - Vial 4: H2O/t-BuOH (1:1) A->B C Add Reactants to each Vial: 1. Benzyl Azide solution 2. This compound solution B->C D Initiate Reaction: Add CuSO4 then Sodium Ascorbate C->D E Stir at RT for 2h D->E F Monitor by TLC or LC-MS (quench aliquot with EDTA) E->F G Compare % Conversion to determine optimal solvent F->G

Caption: Workflow for parallel solvent screening in a CuAAC reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of benzyl azide in 1,4-dioxane.

    • Prepare a 0.5 M stock solution of this compound (free base) in 1,4-dioxane.

    • Prepare a 1.0 M stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 0.1 M stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

  • Reaction Setup:

    • To four separate 4 mL vials, add 1.0 mL of the solvent to be tested (DMSO, ACN, EtOH, and a 1:1 mixture of H₂O/t-BuOH).

    • To each vial, add benzyl azide stock solution (100 µL, 0.05 mmol, 1.0 equiv).

    • To each vial, add this compound stock solution (110 µL, 0.055 mmol, 1.1 equiv).

  • Reaction Initiation:

    • While stirring, add the CuSO₄ solution (10 µL, 0.001 mmol, 2 mol%).

    • Add the sodium ascorbate solution (10 µL, 0.01 mmol, 20 mol%).

  • Monitoring and Analysis:

    • Stir the reactions vigorously at room temperature for 2 hours.

    • Monitor the reaction progress by taking a small aliquot, quenching it with a drop of EDTA solution, and analyzing by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS to determine the consumption of starting materials.

    • Compare the relative conversion rates to identify the most effective solvent system.

Protocol 2: Model Sonogashira Coupling - DMSO vs. Toluene

This protocol compares a polar aprotic solvent against a nonpolar solvent in a standard Sonogashira coupling.

Diagram of Reaction Mechanism

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Methodology:

  • Reaction Setup (Vial 1 - DMSO):

    • To an oven-dried vial under an inert atmosphere (Argon or Nitrogen), add iodobenzene (51 mg, 0.25 mmol, 1.0 equiv), Pd(PPh₃)₄ (14.4 mg, 0.0125 mmol, 5 mol%), and copper(I) iodide (4.8 mg, 0.025 mmol, 10 mol%).

    • Add 1.5 mL of anhydrous DMSO.

    • Add this compound (33 mg, 0.3 mmol, 1.2 equiv).

    • Finally, add triethylamine (Et₃N) (70 µL, 0.5 mmol, 2.0 equiv).

  • Reaction Setup (Vial 2 - Toluene):

    • Repeat the exact same procedure as above, but replace DMSO with 1.5 mL of anhydrous Toluene.

  • Reaction and Work-up:

    • Stir both reactions at 60 °C for 4 hours.

    • Monitor by TLC or LC-MS for the disappearance of iodobenzene.

    • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate (10 mL), and wash with saturated aqueous NH₄Cl (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product by ¹H NMR to determine the conversion and compare the yields between the two solvent systems.

Conclusion and Authoritative Recommendations

The choice of solvent is a pivotal decision in harnessing the synthetic potential of this compound. This guide demonstrates that a one-size-fits-all approach is inadequate.

  • For CuAAC (Click Chemistry) , polar protic solvents like water and ethanol are not only viable but often advantageous, especially for bioconjugation, embodying the principles of green chemistry.[16] In a more traditional organic synthesis setting, polar aprotic solvents like DMSO and ACN provide excellent reliability.

  • For Sonogashira cross-coupling , polar aprotic solvents, particularly DMSO, are demonstrably superior for promoting high conversion and yield under mild conditions.[9] Protic and most nonpolar solvents should generally be avoided unless a specific catalyst system calls for them.[8]

The decision to use the free piperidine or its N-Boc protected counterpart should be dictated by the complexity of the synthetic route and tolerance for potential side reactions. By understanding the interplay between the solvent system and the unique bifunctional nature of this compound, researchers can unlock its full potential, paving the way for the efficient and robust synthesis of novel chemical entities.

References

  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview Source: IntechOpen URL: [Link]

  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters URL: [Link]

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Title: N-Boc-4-ethynylpiperidine - ChemBK Source: ChemBK URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Cas 287192-97-6,1-Boc-4-ethynylpiperidine Source: LookChem URL: [Link]

  • Title: Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development Source: MDPI URL: [Link]

  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL: [Link]

  • Title: Comparison of Alternative Piperidine Deblocking Agents in the Solid-Phase Synthesis of Ingramon and Methylin Source: ResearchGate URL: [Link]

  • Title: Polar Protic and Aprotic Solvents Source: Chemistry LibreTexts URL: [Link]

  • Title: Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents Source: ACS Publications URL: [Link]

  • Title: this compound-1-carboxylic acid tert-butyl ester Source: Synthonix URL: [Link]

  • Title: Click Chemistry (Azide / alkyne reaction) Source: Interchim URL: [Link]

  • Title: Click chemistry - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties Source: ResearchGate URL: [Link]

  • Title: Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions Source: YouTube URL: [Link]

  • Title: Applications of Green Chemistry in Organic Synthesis Source: ResearchGate URL: [Link]

  • Title: Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations Source: MDPI URL: [Link]

  • Title: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Polar Aprotic Solvents and Side Reactions Source: Reddit URL: [Link]

  • Title: Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones Source: National Institutes of Health (NIH) URL: [Link]

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 4-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is as crucial as the innovative discoveries they enable. This guide provides a comprehensive, in-depth protocol for the proper disposal of 4-ethynylpiperidine and its derivatives. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety, environmental stewardship, and the integrity of your research.

This document moves beyond a simple checklist, offering a procedural and logical framework grounded in established safety protocols and chemical waste management principles. By understanding the "why" behind each step, you can cultivate a culture of safety and operational excellence within your laboratory.

Hazard Assessment and Risk Mitigation: Understanding this compound

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively detailed in public literature, its structural analogues, such as this compound hydrochloride and 1-Boc-4-ethynylpiperidine, and the parent compound, piperidine, provide a strong basis for hazard assessment. Piperidine is known to be a flammable, toxic, and corrosive liquid.[1][2] Derivatives like this compound hydrochloride are noted as potentially flammable and may cause respiratory irritation.[3] The Boc-protected version, 1-Boc-4-ethynylpiperidine, is classified as potentially harmful if swallowed, in contact with skin, or inhaled.[4]

Given these characteristics, it is imperative to treat this compound as a hazardous substance, requiring meticulous handling and disposal to prevent harm to personnel and the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a necessary barrier between you and the chemical, minimizing exposure risks.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face, which is crucial when handling larger quantities or during spill cleanup.[5]
Skin Chemical-Resistant GlovesNitrile or other compatible chemical-resistant gloves must be worn. Always inspect gloves for signs of degradation or punctures before use.[6]
Body Laboratory CoatA standard lab coat is necessary to prevent incidental skin contact with the chemical.
Respiratory RespiratorWork should always be conducted in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate or there is a risk of aerosolization, a government-approved respirator is required.[5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The overarching principle is that this chemical waste must be treated as hazardous and managed by a licensed professional waste disposal service.[3][7]

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.

  • Dedicated Waste Container : Designate a specific, clearly labeled container for this compound waste.[6]

  • Avoid Mixing : Do not mix this compound waste with other chemical streams, such as acidic, basic, or oxidizing waste, to prevent unforeseen hazardous reactions.[8]

  • Contaminated Materials : All materials that come into contact with this compound, including pipette tips, contaminated gloves, and absorbent materials from spill cleanups, must be collected as hazardous waste.[6]

Step 2: Containerization and Labeling

The integrity of the waste container and the clarity of its labeling are critical for safe storage and transport.

  • Container Choice : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9] High-density polyethylene (HDPE) containers are generally a good choice.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Flammable," "Toxic").[10] The date of waste accumulation should also be included.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have designated Satellite Accumulation Areas (SAAs) for the temporary storage of waste.

  • Location : The SAA should be located at or near the point of generation and under the direct control of laboratory personnel.[11]

  • Secondary Containment : Store the waste container in a secondary containment bin to catch any potential leaks or spills.[8]

  • Segregation within SAA : Even within the SAA, ensure that the this compound waste is segregated from incompatible materials.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal A Generate this compound Waste B Segregate Waste Immediately A->B  Crucial First Step C Collect in Labeled, Compatible Container B->C  Prevent Cross-Contamination D Store in Secondary Containment in SAA C->D  Ensure Safe Temporary Storage E Schedule Pickup with Licensed Waste Vendor D->E  Regulatory Requirement F Vendor Transports to Treatment Facility E->F G Incineration at Approved Facility F->G

Caption: Workflow for the safe disposal of this compound waste.

Step 4: Arranging for Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[9]

  • Licensed Vendor : Engage a certified hazardous waste disposal company for the collection, transport, and final disposal of the waste.[7]

  • Documentation : Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and disposal date, to ensure regulatory compliance.[9]

  • Recommended Disposal Method : The recommended method of disposal for this compound and its derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This high-temperature process ensures the complete destruction of the hazardous compound.

Emergency Procedures: Responding to Spills

In the event of a spill, a swift and appropriate response is crucial to mitigate hazards.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Remove Ignition Sources : If the material is flammable, remove all sources of ignition.[12]

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain the Spill : Use a non-flammable absorbent material, such as sand, diatomaceous earth, or a commercial spill kit, to contain the spill.[9]

  • Collect and Dispose : Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal, following the procedures outlined above.[12]

  • Decontaminate : Clean the spill area thoroughly.

SpillResponse spill Spill Occurs evacuate Evacuate & Alert Personnel spill->evacuate ignition Remove Ignition Sources evacuate->ignition contain Contain with Absorbent Material ignition->contain collect Collect as Hazardous Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate end Area is Safe decontaminate->end

Caption: Decision-making process for responding to a this compound spill.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By integrating these procedures into your standard operating protocols, you not only comply with regulations but also actively contribute to a safer research environment. This commitment to responsible chemical lifecycle management builds trust and underscores the scientific community's dedication to both groundbreaking research and environmental stewardship.

References

  • Capot Chemical Co., Ltd. (2026, January 15). MSDS of this compound hydrochloride. Retrieved from [Link]

  • BIOSYNCE. (2025, December 22). What is the economic benefit of recycling piperidine? Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ACS Publications. (2024, February 28). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Acetylene Cylinders Disposal. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.